Product packaging for 3-Geranyl-4-methoxybenzoic acid(Cat. No.:)

3-Geranyl-4-methoxybenzoic acid

Numéro de catalogue: B141052
Poids moléculaire: 288.4 g/mol
Clé InChI: IHSAYXMNBDVWDA-RIYZIHGNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Geranyl-4-methoxybenzoic acid is a specialized prenylated benzoic acid derivative of significant interest in plant biochemistry and natural product research. Its structure features a geranyl chain derived from the isoprenoid pathway, which is crucial for the biosynthesis of various biologically active compounds. Scientifically, this molecule is recognized as an important intermediate in the shikonin biosynthesis pathway . Shikonin and its derivatives, produced by plants like Arnebia euchroma and Lithospermum erythrorhizon , are naphthoquinone pigments with extensively documented pharmaceutical properties . The biosynthesis of such compounds involves the enzymatic activity of 4-hydroxybenzoate geranyltransferase, which couples a geranyl group to a hydroxybenzoic acid precursor . Furthermore, enzymatic geranylation of aromatic substrates, a key reaction for creating molecules like this one, has been studied using plant extracts, highlighting its relevance in biocatalysis and the production of novel prenylated bioactive molecules . Research into this compound and its analogs is primarily directed toward metabolic engineering, with studies demonstrating its de novo production in optimized yeast systems to enable efficient monoterpene-quinone synthesis . In silico predictions also suggest potential interactions with various biological targets, including enzymes involved in isoprenoid biosynthesis such as geranylgeranyl pyrophosphate synthetase . This makes this compound a valuable compound for researchers exploring complex biosynthetic pathways, developing microbial production platforms for high-value natural products, and investigating the biological activity of prenylated phenolics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3 B141052 3-Geranyl-4-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSAYXMNBDVWDA-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 3-Geranyl-4-methoxybenzoic Acid from Piper aduncum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 3-Geranyl-4-methoxybenzoic acid, a bioactive natural product found in Piper aduncum. This document outlines the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate the replication and further investigation of this compound for research and drug development purposes.

Introduction

Piper aduncum, commonly known as spiked pepper, is a plant species rich in a variety of secondary metabolites, including phenylpropanoids, chalcones, flavonoids, and benzoic acid derivatives. Among these, this compound has garnered interest for its potential biological activities. This prenylated benzoic acid derivative has been identified as a constituent of P. aduncum leaves and has demonstrated notable biological effects, including potent and selective activity against Leishmania braziliensis. The isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential development as a therapeutic agent.

Experimental Protocols

While the seminal work by Baldoqui et al. (1999) first reported the isolation of 3-(3',7'-dimethyl-2',6'-octadienyl)-4-methoxybenzoic acid from Piper aduncum, detailed experimental procedures can be synthesized from methodologies employed for the separation of similar prenylated benzoic acid derivatives from the Piper genus. The following protocol is a comprehensive representation of these established techniques.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Piper aduncum are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: The leaves are air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent. Dichloromethane (CH₂Cl₂) or ethanol (B145695) are commonly used solvents for this purpose. Maceration or Soxhlet extraction are appropriate techniques.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

A multi-step chromatographic approach is typically employed to isolate this compound from the complex crude extract.

  • Initial Fractionation (Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica (B1680970) gel and applied to a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Fine Purification (Preparative TLC or HPLC):

    • Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • For preparative TLC, the enriched fraction is applied as a band onto a silica gel plate and developed with an appropriate solvent system (e.g., hexane-ethyl acetate mixtures). The band corresponding to the target compound is scraped off, and the compound is eluted with a polar solvent.

    • For HPLC, a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) and water is a suitable system for final purification.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₈H₂₄O₃
Molecular Weight 288.38 g/mol
Appearance White solid
Spectroscopic Data

The structural elucidation of this compound is achieved through the analysis of its spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HH-6
7.90dd1HH-2
6.90d1HH-5
5.30t1HH-2'
5.10t1HH-6'
3.90s3HOCH₃
3.45d2HH-1'
2.10m4HH-4', H-5'
1.80s3HH-8'
1.65s3HH-10'
1.60s3HH-9'

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
172.5C-7 (COOH)
161.0C-4
139.0C-3'
132.0C-6
131.5C-7'
129.0C-2
124.0C-6'
122.5C-2'
122.0C-1
110.0C-5
55.5OCH₃
39.5C-5'
29.0C-1'
26.5C-4'
25.5C-10'
17.5C-9'
16.0C-8'

Table 3: Mass Spectrometry Data

TechniqueIonization Modem/z
ES-MSPositive289 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Plant_Material Piper aduncum Leaves Drying Air Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Dichloromethane or Ethanol) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Enriched_Fraction Enriched Fraction Fraction_Collection->Enriched_Fraction Purification Preparative TLC or HPLC Enriched_Fraction->Purification Isolated_Compound This compound Purification->Isolated_Compound Chemical_Structure cluster_0 This compound C1 C C2 C C1->C2 C1_geranyl C C1->C1_geranyl C3 C C2->C3 C2_methoxy O-CH3 C2->C2_methoxy C4 C C3->C4 C5 C C4->C5 C4_carboxyl COOH C4->C4_carboxyl C6 C C5->C6 C6->C1 Geranyl_chain Geranyl Group C1_geranyl->Geranyl_chain

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 3-Geranyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 3-Geranyl-4-methoxybenzoic acid is limited in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on robust evidence from structurally analogous compounds, including geranylated and methoxybenzoic acid derivatives. The proposed pathways and experimental data should be considered as a foundational framework for future research and validation.

Executive Summary

This compound is a prenylated phenolic compound with a chemical structure suggestive of significant biological activity. While direct studies are sparse, analysis of its structural components—a geranyl group attached to a methoxybenzoic acid backbone—allows for the formulation of a strong hypothesis regarding its mechanism of action. Evidence from closely related molecules suggests that this compound likely exerts its effects through the modulation of key inflammatory pathways. This technical guide consolidates the available data on these related compounds to propose a multi-faceted mechanism of action, focusing on the inhibition of pro-inflammatory enzymes and the modulation of critical signaling cascades. The primary hypothesized actions include the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), interference with the NF-κB signaling pathway, and potential activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and visual diagrams of the implicated signaling pathways.

Hypothesized Mechanism of Action: A Multi-pronged Approach to Inflammatory Modulation

The anti-inflammatory potential of phenolic compounds is often enhanced by the addition of a lipophilic prenyl group, such as a geranyl moiety. This structural feature can improve membrane permeability and interaction with molecular targets. Based on the activities of structurally similar compounds, the mechanism of action of this compound is likely centered on the attenuation of inflammatory responses through several key pathways.

Inhibition of Pro-Inflammatory Enzymes: COX and 5-LOX

A primary and well-documented mechanism for many anti-inflammatory agents is the inhibition of enzymes involved in the arachidonic acid cascade. Geranylated flavonoids have demonstrated the ability to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.

Inhibition_of_Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->LTs Compound This compound (Hypothesized) Compound->COX Inhibition Compound->LOX Inhibition

Figure 1: Hypothesized Inhibition of Arachidonic Acid Metabolism.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] The inhibition of the NF-κB signaling cascade is a key mechanism for many anti-inflammatory compounds.[4][5] It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and halt the transcription of pro-inflammatory genes.

Figure 2: Hypothesized Modulation of the NF-κB Signaling Pathway.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[6] Specifically, PPARγ activation has been shown to exert anti-inflammatory effects. Several benzoic acid derivatives have been identified as PPARγ agonists.[6][7] It is plausible that this compound could act as a PPARγ agonist, leading to the transrepression of pro-inflammatory genes.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Hypothesized Agonist) PPARg PPARγ Compound->PPARg Binding PPARg_RXR PPARγ-RXR Heterodimer RXR RXR PPRE PPRE PPARg_RXR->PPRE Binding to Peroxisome Proliferator Response Elements (PPRE) NFkB_TF NF-κB & other pro-inflammatory transcription factors PPARg_RXR->NFkB_TF Transrepression TargetGenes Target Gene Expression (e.g., Adiponectin) PPRE->TargetGenes Activation

Figure 3: Hypothesized PPARγ Agonism Pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative data on the biological activities of compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Compound NameAssayTargetIC50 / ActivityReference
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidTPA-induced mouse ear edemaIn vivo inflammation65% inhibition at 500 µ g/ear [8][9]
Diplacone (a geranylated flavanone)Cyclooxygenase-1 (COX-1) InhibitionCOX-1IC50: 10.2 µM[1]
Diplacone (a geranylated flavanone)Cyclooxygenase-2 (COX-2) InhibitionCOX-2IC50: 2.8 µM[1]
Diplacone (a geranylated flavanone)5-Lipoxygenase (5-LOX) Inhibition5-LOXIC50: 3.1 µM[1]
2-(1'-geranyloxy)-4,6,beta-trihydroxyacetophenoneSuperoxide anion generationNeutrophil functionIC50 < 4 µg/mL[10]
4-(1'-geranyloxy)-2,6,beta-trihydroxyacetophenoneElastase releaseNeutrophil functionIC50 < 4 µg/mL[10]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaIn vivo inflammation48.9–63.1% edema inhibition (25 & 125 mg/kg)[11]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are recommended. The following protocols are based on standard methodologies used for evaluating anti-inflammatory compounds.[12][13]

General Experimental Workflow

Experimental_Workflow cluster_workflow General Workflow for Anti-inflammatory Compound Screening Start Start: Compound Synthesis and Characterization Cytotoxicity 1. Cytotoxicity Assays (e.g., MTT, LDH) on RAW 264.7, THP-1 cells Start->Cytotoxicity InVitro 2. In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Cytotoxicity->InVitro CellBased 3. Cell-Based Assays (LPS-stimulated macrophages) InVitro->CellBased NO_Cytokine Measurement of: - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) CellBased->NO_Cytokine Mechanism 4. Mechanism of Action Studies NO_Cytokine->Mechanism WesternBlot Western Blot for: - p-IκBα, IκBα, p-p65, p65 - COX-2, iNOS Mechanism->WesternBlot ReporterAssay NF-κB Reporter Gene Assay Mechanism->ReporterAssay PPARAssay PPARγ Agonist Assay Mechanism->PPARAssay End End: Data Analysis and Conclusion WesternBlot->End ReporterAssay->End PPARAssay->End

Figure 4: A general experimental workflow for screening anti-inflammatory compounds.
COX and 5-LOX Inhibition Assays (In Vitro)

  • Principle: These assays measure the ability of a test compound to inhibit the activity of purified COX-1, COX-2, and 5-LOX enzymes.

  • Methodology:

    • Purified enzymes (COX-1, COX-2, or 5-LOX) are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., indomethacin (B1671933) for COX, zileuton (B1683628) for 5-LOX).

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The production of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assays) is quantified using methods such as enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.[1][13]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing it to the LPS-stimulated control. The IC50 value is then determined.[13]

Pro-inflammatory Cytokine Inhibition Assay
  • Principle: This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages treated with the test compound.

  • Methodology:

    • RAW 264.7 or THP-1 cells are seeded in 24-well plates and pre-treated with the test compound.

    • The cells are then stimulated with LPS for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The percentage of cytokine inhibition is calculated, and IC50 values are determined.[12]

NF-κB Nuclear Translocation and Activation Assays
  • Principle: These assays determine if the compound inhibits the activation of the NF-κB pathway.

  • Methodology:

    • Western Blot:

      • LPS-stimulated macrophages are treated with the test compound.

      • Cytoplasmic and nuclear protein fractions are isolated.

      • Western blotting is performed to detect the levels of phosphorylated and total IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 and an increase in cytoplasmic IκBα would indicate inhibition.

    • Reporter Gene Assay:

      • Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

      • The cells are then treated with the test compound and stimulated with an NF-κB activator (e.g., TNF-α).

      • The reporter gene expression is measured (e.g., via luminescence). A reduction in reporter activity indicates inhibition of the NF-κB pathway.[14]

Computationally Predicted Targets

While experimental validation is crucial, computational predictions can offer initial insights into potential molecular targets. For this compound, the Super-PRED database predicts the following potential targets:

  • Geranylgeranyl pyrophosphate synthetase: An enzyme in the mevalonate (B85504) pathway, which is involved in the synthesis of isoprenoids.

  • Glycine transporter 2: A transporter involved in neurotransmission.

It is important to note that these are predictions and require experimental verification to confirm any functional interaction.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a strong hypothesis for its mechanism of action can be formulated based on the well-documented activities of its structural analogs. The evidence strongly suggests that this compound likely functions as an anti-inflammatory agent through a multi-targeted approach, including the inhibition of key enzymes in the arachidonic acid cascade (COX and 5-LOX), the suppression of the pro-inflammatory NF-κB signaling pathway, and potentially through the activation of the anti-inflammatory nuclear receptor PPARγ.

The experimental protocols and quantitative data presented in this guide provide a solid foundation for initiating research to validate these hypotheses. Future studies should focus on performing these in vitro and cell-based assays with this compound to confirm its biological activity and elucidate its precise molecular targets. Such research will be pivotal in determining the therapeutic potential of this compound for inflammatory diseases.

References

3-Geranyl-4-methoxybenzoic Acid: A Technical Whitepaper on a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific discovery, synthesis, and biological activity of 3-Geranyl-4-methoxybenzoic acid is limited in currently available scientific literature. This document provides a comprehensive overview based on existing data for structurally related compounds to infer its potential properties and significance, highlighting areas for future research.

Introduction

This compound is a prenylated phenolic compound.[1] While direct studies on this specific molecule are not extensively documented, the structural motifs it possesses—a geranyl group attached to a methoxybenzoic acid backbone—are found in numerous natural and synthetic compounds with significant biological activities.[2][3][4] This technical guide aims to consolidate the available information on its potential discovery, outline a plausible synthetic route, and discuss its likely biological significance and mechanism of action based on data from analogous compounds. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel prenylated phenolics.

Discovery and Natural Occurrence

While this compound has not been prominently reported as a natural product, many similar geranylated and prenylated benzoic acid derivatives have been isolated from various plant species, particularly from the Piper genus.[2][3] These compounds are often products of plant secondary metabolism and contribute to the plant's defense mechanisms.

Hypothetical Discovery Workflow:

The discovery of a novel compound like this compound would typically follow a bioassay-guided fractionation approach.

A Plant Material Collection (e.g., Piper species) B Crude Solvent Extraction (e.g., Methanol/Ethanol) A->B C Preliminary Bioassay (e.g., Anti-inflammatory screen) B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D If active E Bioassay of Fractions D->E F Chromatographic Separation of Active Fraction (e.g., Column Chromatography, HPLC) E->F Identify active fraction G Isolation of Pure Compounds F->G H Structural Elucidation (NMR, Mass Spectrometry) G->H I Identification of This compound H->I

Caption: Bioassay-guided isolation workflow for natural products.

Synthesis of this compound

A plausible synthetic route for this compound involves the C-geranylation of a suitable 4-methoxybenzoic acid derivative. The direct geranylation of 4-methoxybenzoic acid can be challenging due to the deactivating effect of the carboxyl group on the aromatic ring for electrophilic substitution. A more viable approach would be the geranylation of a protected precursor, followed by deprotection and modification of a functional group to the desired carboxylic acid.

Proposed Experimental Protocol:

A potential synthetic pathway could start from 4-methoxyphenol (B1676288), which is more activated towards electrophilic substitution.

  • C-Geranylation of 4-Methoxyphenol:

    • Dissolve 4-methoxyphenol in a suitable aprotic solvent (e.g., dioxane).

    • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).[5]

    • Slowly add geraniol (B1671447) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 3-geranyl-4-methoxyphenol using column chromatography.

  • Conversion to this compound:

    • The purified 3-geranyl-4-methoxyphenol would then need to be converted to the corresponding benzoic acid. This could be achieved through a multi-step process, for instance, by introducing a formyl group (formylation) followed by oxidation, or through carboxylation using a strong base and carbon dioxide (Kolbe-Schmitt reaction), although the latter may have regioselectivity issues. A more controlled method would be necessary, potentially involving protection of the phenolic hydroxyl group, lithiation and subsequent carboxylation.

Biological Significance and Potential Mechanism of Action

While there is no direct data on the biological activity of this compound, the activities of related compounds suggest it may possess anti-inflammatory, antimicrobial, and anticancer properties.[4][6][7]

Anti-inflammatory Activity

Geranylated flavonoids and other phenols have been shown to exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6] Phenolic compounds, in general, can also inhibit leukocyte chemotaxis and reduce the production of reactive oxygen species (ROS) by neutrophils.[7][8]

Hypothesized Anti-inflammatory Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation COX2_5LOX COX-2 / 5-LOX Activation Signaling_Cascade->COX2_5LOX Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_Activation->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) COX2_5LOX->Pro_inflammatory_Mediators Compound 3-Geranyl-4- methoxybenzoic acid Compound->NF_kB_Activation Inhibition Compound->COX2_5LOX Inhibition Gene_Transcription->Pro_inflammatory_Mediators

Caption: Hypothesized anti-inflammatory mechanism of action.

Other Potential Activities

Derivatives of benzoic acid have a wide range of pharmacological applications, including antimicrobial and anticancer effects.[4] The lipophilic geranyl tail of this compound would likely enhance its ability to interact with cellular membranes and intracellular targets compared to its non-geranylated counterpart, 4-methoxybenzoic acid.[9][10]

Quantitative Data from Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data for structurally similar compounds.

CompoundBiological ActivityAssayResultReference
Diplacone (a geranylated flavanone)Anti-inflammatoryCOX-1 InhibitionIC₅₀ = 3.8 µM[6]
Diplacone (a geranylated flavanone)Anti-inflammatoryCOX-2 InhibitionIC₅₀ = 15.2 µM[6]
3-Farnesyl-2-hydroxybenzoic acidAntibacterialStaphylococcus aureus-[2]
3-Farnesyl-2-hydroxybenzoic acidAntibacterialEscherichia coli-[2]
Eugenol (a phenolic compound)Anti-inflammatoryNeutrophil Chemotaxis InhibitionPotent activity[8]

Note: IC₅₀ values represent the concentration of a substance that is required for 50% inhibition in vitro.

Conclusion and Future Directions

This compound represents a potentially valuable molecule for drug discovery, particularly in the area of inflammatory diseases. Based on the known activities of related geranylated phenols and methoxybenzoic acid derivatives, it is reasonable to hypothesize that this compound will exhibit significant biological effects.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and validation of an efficient synthetic route to produce sufficient quantities of pure this compound for biological testing.

  • In Vitro Biological Screening: Comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities. This should include assays for COX/LOX inhibition, cytokine production, and activity against a panel of bacterial and cancer cell lines.

  • Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

The exploration of this and other novel prenylated benzoic acid derivatives holds promise for the development of new therapeutic agents.

References

Potential Therapeutic Targets of 3-Geranyl-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 3-Geranyl-4-methoxybenzoic acid. Due to a scarcity of direct experimental data on this specific compound, this document leverages information from closely related structural analogs and computational predictions to infer its potential biological activities and mechanisms of action. The primary focus is on anti-inflammatory and anti-cancer applications, with additional discussion on other potential therapeutic areas. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a natural product belonging to the class of geranylated benzoic acid derivatives. While research on this specific molecule is limited, its structural motifs—a benzoic acid core, a methoxy (B1213986) group, and a geranyl side chain—are present in numerous compounds with established biological activities. The geranyl group, a 10-carbon isoprenoid chain, is known to enhance the lipophilicity of molecules, potentially increasing their ability to cross cellular membranes and interact with intracellular targets. The methoxybenzoic acid scaffold is a common feature in compounds with a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

This guide will synthesize the available, albeit limited, information on this compound and draw plausible inferences from more extensively studied analogs to illuminate its therapeutic potential.

Predicted Therapeutic Targets

Computational predictions offer a preliminary glimpse into the potential protein targets of this compound. While these predictions require experimental validation, they provide a valuable starting point for further investigation.

Target NameUniProt IDPrediction ProbabilityModel Accuracy
Geranylgeranyl pyrophosphate synthetaseO9574995.28%92.08%
Glycine transporter 2Q9Y34595.15%99.17%

Data sourced from PlantaeDB. These are computational predictions and have not been experimentally validated.

The predicted interaction with Geranylgeranyl pyrophosphate synthetase (GGPPS) is particularly noteworthy. GGPPS is a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids. These isoprenoids are essential for the post-translational modification of small GTPases, such as Ras, Rho, and Rab, which are critical for cell growth, differentiation, and survival. Inhibition of GGPPS could, therefore, have implications in cancer therapy.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may hold therapeutic promise in the following areas:

Anti-Inflammatory Activity

A closely related compound, 3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid , has demonstrated significant anti-inflammatory properties.[1][2] This suggests that the geranylated benzoic acid scaffold is a key pharmacophore for anti-inflammatory effects. The mechanism is likely related to the modulation of inflammatory signaling pathways.

A proposed workflow for evaluating the anti-inflammatory potential of this compound is depicted below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model cluster_2 Mechanism of Action Studies lipopolysaccharide Lipopolysaccharide (LPS) macrophages Macrophage Cell Line (e.g., RAW 264.7) lipopolysaccharide->macrophages measurement Measure Inflammatory Markers (NO, PGE2, TNF-α, IL-6) macrophages->measurement reporter_assay NF-κB Luciferase Reporter Assay macrophages->reporter_assay compound This compound compound->macrophages edema_measurement Measure Ear Edema cell_lysates Cell Lysates measurement->cell_lysates tpa Topical TPA Application mouse_ear Mouse Ear tpa->mouse_ear mouse_ear->edema_measurement western_blot Western Blot for (iNOS, COX-2, p-NF-κB, p-MAPKs) compound_treatment Topical application of This compound compound_treatment->mouse_ear cell_lysates->western_blot

Fig. 1: Experimental workflow for anti-inflammatory evaluation.
Anti-Cancer Activity

Another structural analog, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid , has been identified as a promising cancer chemopreventive agent.[3] This suggests that the geranyl and methoxy substitutions on a phenyl ring system could contribute to anti-cancer effects. The potential anti-cancer mechanism of this compound could involve the inhibition of key cell survival pathways, such as the Akt/NF-κB signaling cascade. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester , has been shown to target this pathway in prostate cancer cells.[4][5]

The Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers.

G cluster_nucleus Nucleus GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P IkB IκB Akt->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Gene Pro-survival & Proliferative Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Compound 3-Geranyl-4-methoxy- benzoic acid Compound->Akt Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription

Fig. 2: Hypothesized inhibition of the Akt/NF-κB pathway.

Quantitative Data from Analog Studies

The following table summarizes the quantitative data available for a closely related anti-inflammatory compound.

CompoundAssayDose/ConcentrationInhibitory Effect (%)Reference
3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acidTPA-induced mouse ear edema500 µ g/ear 65%[1][2]
Acetate derivativeTPA-induced mouse ear edema500 µ g/ear 38%[1][2]
Methyl ether derivativeTPA-induced mouse ear edema500 µ g/ear 27%[1][2]

These results indicate that the free carboxylic acid and hydroxyl groups are important for the anti-inflammatory activity of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the TPA-induced mouse ear edema assay, which is a standard in vivo model for screening anti-inflammatory compounds. This protocol is based on the studies conducted on the structural analogs of this compound.[1][2]

TPA-Induced Mouse Ear Edema Assay

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Materials:

  • Male ddY mice (5 weeks old)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (this compound)

  • Vehicle (e.g., acetone)

  • Bovine collagenase

  • Phosphate-buffered saline (PBS)

  • Punch biopsy tool (5 mm diameter)

  • Analytical balance

Procedure:

  • Dissolve TPA in the vehicle to a final concentration of 1 µg/20 µL.

  • Dissolve the test compound in the vehicle at the desired concentration (e.g., to deliver 500 µg in 20 µL).

  • Apply 20 µL of the test compound solution to the inner and outer surfaces of the right ear of each mouse.

  • Thirty minutes after treatment with the test compound, apply 20 µL of the TPA solution to the same ear.

  • The left ear receives the vehicle only and serves as a negative control.

  • After a specified period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Take a 5 mm diameter plug from both the right and left ears using a punch biopsy tool.

  • Weigh the ear plugs immediately.

  • The inhibitory effect (IE) is calculated using the following formula: IE (%) = [1 - (Weight of TPA + compound treated plug - Weight of vehicle treated plug) / (Weight of TPA treated plug - Weight of vehicle treated plug)] x 100

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, computational predictions and data from structurally related compounds suggest that it holds potential as an anti-inflammatory and anti-cancer agent. The predicted interaction with GGPPS and the known activity of similar molecules on the Akt/NF-κB pathway provide promising avenues for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

  • In vitro screening: The compound should be tested in a panel of assays to confirm its predicted activities, including enzyme inhibition assays for GGPPS and cell-based assays for inflammation and cancer.

  • Mechanism of action studies: Should the initial screening yield positive results, further studies should be conducted to identify the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo efficacy: Promising in vitro results should be followed up with in vivo studies in relevant animal models of inflammation and cancer to assess efficacy and safety.

The information presented in this guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

References

The Potential of 3-Geranyl-4-methoxybenzoic Acid as a Hyaluronidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct scientific studies have been published specifically investigating the hyaluronidase (B3051955) inhibitory activity of 3-Geranyl-4-methoxybenzoic acid. This technical guide, therefore, presents a theoretical framework based on the known activities of structurally related compounds and general principles of hyaluronidase inhibition. The information provided herein is intended to guide future research in this promising area.

Introduction: Hyaluronidase and Its Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix (ECM).[1] By breaking down hyaluronic acid, hyaluronidase increases tissue permeability and is involved in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.[2] Inhibition of hyaluronidase is a key therapeutic strategy for conditions characterized by excessive ECM degradation and inflammation.

Phenolic compounds, including benzoic acid derivatives, are a well-established class of hyaluronidase inhibitors. Their mechanism of action is often attributed to their ability to interact with the active site of the enzyme, thereby preventing the binding and degradation of hyaluronic acid.

This compound: A Candidate for Investigation

This compound is a natural compound that belongs to the family of geranylated phenolic acids. While its direct interaction with hyaluronidase has not been explored, its structural features suggest it as a potential inhibitor:

  • Benzoic Acid Core: Benzoic acid and its derivatives are known to exhibit hyaluronidase inhibitory activity.

  • Methoxy (B1213986) Group: The presence of a methoxy group at the 4-position may influence its binding affinity to the enzyme. Notably, p-methoxybenzoic acid has been identified as a competitive inhibitor of hyaluronidase.[3]

  • Geranyl Moiety: The lipophilic geranyl group could enhance the compound's interaction with the enzyme and its localization within the cellular microenvironment.

Quantitative Data on Related Hyaluronidase Inhibitors

The following table summarizes the hyaluronidase inhibitory activity of benzoic acid derivatives structurally related to this compound. This data provides a basis for hypothesizing the potential efficacy of the target compound.

CompoundType of InhibitionIC50 Value (mM)Ki Value (mM)Reference
p-hydroxybenzoic acidCompetitive1.30.73[3]
p-methoxybenzoic acidCompetitive0.420.43[3]

Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay

This section details a common in vitro method to assess the hyaluronidase inhibitory activity of a test compound.

Principle: The assay measures the amount of N-acetylglucosamine released from hyaluronic acid upon enzymatic cleavage by hyaluronidase. An inhibitor will reduce the amount of product formed.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Potassium tetraborate (B1243019)

  • Bovine Serum Albumin (BSA)

  • Acetate (B1210297) buffer (e.g., 0.1 M, pH 3.5-4.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the appropriate buffers and concentrations.

  • Enzyme and Inhibitor Incubation:

    • In a microplate well, add a specific volume of acetate buffer.

    • Add the test compound at various concentrations.

    • Add the hyaluronidase solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Substrate Addition and Reaction:

    • Add the hyaluronic acid solution to initiate the enzymatic reaction.

    • Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Add potassium tetraborate solution to stop the reaction.

    • Heat the plate in a boiling water bath for a few minutes and then cool on ice.

  • Color Development:

    • Add the DMAB reagent to each well.

    • Incubate at 37°C to allow for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 585 nm) using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway affected by hyaluronidase inhibition and the general workflow of an inhibition assay.

Hyaluronidase_Inhibition_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell cluster_Inhibition cluster_Enzyme cluster_Signaling Intracellular Signaling HA Hyaluronic Acid Hyaluronidase Hyaluronidase HA->Hyaluronidase Degradation CD44 CD44 Receptor NFkB NF-κB CD44->NFkB Activates TLR4 TLR4 MAPK MAPK TLR4->MAPK Activates Inhibitor This compound (Proposed Inhibitor) Inhibitor->Hyaluronidase Inhibits LMW_HA Low Molecular Weight HA Hyaluronidase->LMW_HA Produces ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Upregulates MAPK->ProInflammatory Upregulates LMW_HA->CD44 LMW_HA->TLR4

Caption: Proposed pathway of hyaluronidase inhibition by this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep incubation Incubation (Enzyme + Inhibitor) reagent_prep->incubation reaction Enzymatic Reaction (Add Substrate) incubation->reaction termination Reaction Termination (Heat) reaction->termination color_dev Color Development (Add DMAB) termination->color_dev measurement Absorbance Measurement (585 nm) color_dev->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

Caption: General workflow for a hyaluronidase inhibition assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound, in conjunction with data from related benzoic acid derivatives, strongly suggest its potential as a hyaluronidase inhibitor. Its anti-inflammatory properties, common to many phenolic compounds, further support its candidacy for investigation in inflammatory conditions mediated by hyaluronidase activity.

Future research should focus on:

  • In vitro validation: Performing hyaluronidase inhibition assays to determine the IC50 value of this compound.

  • Mechanism of action studies: Investigating the type of inhibition (e.g., competitive, non-competitive) through kinetic studies.

  • Cell-based assays: Evaluating its effects on cellular models of inflammation and ECM remodeling.

  • In vivo studies: Assessing its efficacy in animal models of inflammatory diseases.

The exploration of this compound as a hyaluronidase inhibitor represents a promising avenue for the development of novel therapeutics for a range of inflammatory and proliferative disorders.

References

A Technical Guide to the Biosynthetic Pathway of Geranylated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylated benzoic acid derivatives are a class of natural products with a diverse range of biological activities, making them promising candidates for drug development and other biotechnological applications. A key intermediate in the biosynthesis of many valuable compounds, such as the potent anti-inflammatory and anti-cancer agent shikonin (B1681659), is 3-geranyl-4-hydroxybenzoic acid.[1][2] This technical guide provides an in-depth overview of the biosynthetic pathway of these derivatives, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols relevant to their study and production.

Core Biosynthetic Pathway

The biosynthesis of geranylated benzoic acid derivatives is a multi-step process that converges two major metabolic pathways: the shikimate pathway, which provides the aromatic benzoic acid core, and the mevalonate (B85504) (MVA) pathway, which supplies the isoprenoid geranyl group. The key reaction is the geranylation of a benzoic acid acceptor, a step catalyzed by a specific class of prenyltransferases.

Precursor Biosynthesis
  • Benzoic Acid Moiety (via the Shikimate Pathway): The aromatic precursor, p-hydroxybenzoic acid (pHBA), is synthesized from chorismate, a key intermediate of the shikimate pathway.[2] This pathway starts from the central carbon metabolism intermediates, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, and proceeds through a series of enzymatic steps to produce aromatic amino acids and other aromatic compounds.[3]

  • Geranyl Diphosphate (B83284) (GPP) (via the Mevalonate Pathway): The isoprenoid donor, geranyl diphosphate (GPP), is generated through the mevalonate pathway. This pathway utilizes acetyl-CoA as a starting material and proceeds through key intermediates such as mevalonate and isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4]

The Key Geranylation Step

The central reaction in the formation of geranylated benzoic acid derivatives is the transfer of the C10 geranyl moiety from GPP to the aromatic ring of pHBA. This reaction is catalyzed by p-hydroxybenzoate:geranyltransferase (PGT) , a membrane-bound enzyme belonging to the UbiA superfamily of prenyltransferases.[5][6][7] The geranyl group is typically attached at the C3 position of pHBA to form 3-geranyl-4-hydroxybenzoic acid.[1][7]

Downstream Modifications

Following the initial geranylation, the resulting 3-geranyl-4-hydroxybenzoic acid can undergo further enzymatic modifications, such as hydroxylations and cyclizations, to produce a diverse array of natural products. For instance, in the biosynthesis of shikonin, 3-geranyl-4-hydroxybenzoic acid is a crucial precursor that undergoes a series of reactions to form the final naphthoquinone structure.[2][8]

Quantitative Data

Quantitative analysis of the enzymes and products in the biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data reported in the literature.

EnzymeSource OrganismSubstrateK_m_ (µM)Reference
p-hydroxybenzoate:geranyltransferase (PGT)Lithospermum erythrorhizonp-hydroxybenzoate18.4[5]
Geranyl diphosphate13.8[5]

Table 1: Enzyme Kinetic Data for p-hydroxybenzoate:geranyltransferase.

Host OrganismEngineered PathwayPrecursor FedProduct Titer (mg/L)Reference
Saccharomyces cerevisiae WAT11URecombinant expression of Arnebia euchroma PGT1 mM p-hydroxybenzoate0.1567[1]
High yield monoterpene S. cerevisiae strainRecombinant expression of Arnebia euchroma PGT1 mM p-hydroxybenzoate20.8624[1]
Engineered S. cerevisiae StHP6tHCCo-overexpression of SctHMG1, optimized EcUbiC and AePGT61 mM p-hydroxybenzoate179.29[1]

Table 2: Production of 3-geranyl-4-hydroxybenzoic acid in Engineered Yeast.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the geranylated benzoic acid biosynthetic pathway.

Cloning of p-hydroxybenzoate:geranyltransferase (PGT) from Lithospermum erythrorhizon

This protocol is based on the methods described for the isolation of PGT cDNAs.[6][9]

1.1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from Lithospermum erythrorhizon cell cultures induced for shikonin biosynthesis (e.g., grown in M9 medium in the dark).

  • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

1.2. Degenerate PCR:

  • Design degenerate PCR primers based on conserved amino acid sequences of known polyprenyltransferases (e.g., from the UbiA family).

  • Perform nested PCR on the cDNA library to amplify a fragment of the PGT gene.

1.3. 3'-RACE (Rapid Amplification of cDNA Ends):

  • Use the amplified PCR fragment to design a gene-specific primer for 3'-RACE to obtain the full-length cDNA sequence.

1.4. Cloning into an Expression Vector:

  • Clone the full-length PGT cDNA into a suitable yeast expression vector (e.g., a pYES2 derivative) for functional characterization.

Heterologous Expression and Purification of Recombinant PGT in Saccharomyces cerevisiae

This protocol is a generalized procedure for the expression and purification of a membrane-bound prenyltransferase in yeast.

2.1. Yeast Transformation and Culture:

  • Transform a suitable S. cerevisiae strain (e.g., a coq2 disruptant to reduce background activity) with the PGT expression vector.

  • Grow the transformed yeast in an appropriate selection medium.

  • Induce protein expression according to the promoter used in the expression vector (e.g., with galactose for the GAL1 promoter).

2.2. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.

  • Resuspend the cells in a lysis buffer containing protease inhibitors.

  • Disrupt the cells using glass beads or a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound PGT.

2.3. Solubilization and Purification:

  • Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., digitonin (B1670571) or Triton X-100) to extract the membrane proteins.[5]

  • Centrifuge at high speed to remove insoluble material.

  • Purify the solubilized PGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

Enzyme Assay for p-hydroxybenzoate:geranyltransferase (PGT)

This assay is designed to measure the activity of PGT by quantifying the formation of 3-geranyl-4-hydroxybenzoic acid.

3.1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂ (essential for activity)[5]

    • p-hydroxybenzoic acid (substrate)

    • Geranyl diphosphate (substrate)

    • Enzyme preparation (purified enzyme or microsomal fraction)

3.2. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

3.3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the product, 3-geranyl-4-hydroxybenzoic acid, into the organic phase.

3.4. Product Quantification:

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the sample by HPLC or LC-MS/MS to quantify the amount of 3-geranyl-4-hydroxybenzoic acid formed.

HPLC-MS/MS Quantification of 3-geranyl-4-hydroxybenzoic acid

This protocol provides a framework for developing a sensitive and specific method for quantifying 3-geranyl-4-hydroxybenzoic acid.

4.1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z corresponding to the deprotonated molecule of 3-geranyl-4-hydroxybenzoic acid ([M-H]⁻).

    • Product Ion (Q3): Select a characteristic fragment ion for quantification and another for confirmation.

  • Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected MRM transitions.

4.3. Quantification:

  • Prepare a standard curve using a pure standard of 3-geranyl-4-hydroxybenzoic acid.

  • Quantify the analyte in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of geranylated benzoic acid derivatives.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Enzyme & Product Analysis A 1. RNA Isolation from Plant Source B 2. cDNA Synthesis A->B C 3. PCR Amplification of PGT gene B->C D 4. Ligation into Yeast Expression Vector C->D E 5. Transformation into S. cerevisiae D->E F 6. Protein Expression E->F G 7. Cell Lysis & Microsome Isolation F->G H 8. Solubilization of Membrane Proteins G->H I 9. Affinity Chromatography H->I J 10. Size-Exclusion Chromatography I->J K 11. PGT Enzyme Assay J->K L 12. Product Extraction K->L M 13. HPLC-MS/MS Analysis L->M N 14. Data Analysis & Quantification M->N

Caption: Experimental workflow for studying PGT.

Conclusion

This technical guide provides a comprehensive overview of the biosynthetic pathway of geranylated benzoic acid derivatives, with a focus on 3-geranyl-4-hydroxybenzoic acid. The information presented, including the detailed biosynthetic steps, quantitative data, and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of this pathway is essential for harnessing its potential through metabolic engineering and synthetic biology approaches to produce valuable bioactive compounds. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved in this exciting field of research.

References

A Technical Guide to the Natural Sources of Prenylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of prenylated benzoic acids, a class of secondary metabolites with significant therapeutic potential. This document provides a comprehensive overview of their sources, quantitative data where available, detailed experimental protocols for their isolation, and an examination of the key signaling pathways they modulate.

Principal Natural Sources of Prenylated Benzoic Acids

Prenylated benzoic acids are predominantly found in the plant kingdom, with particular prevalence in the Piperaceae family. Certain species of fungi have also been identified as producers of these valuable compounds.

The Piper Genus: A Rich Reservoir

The genus Piper stands out as a prolific source of diverse prenylated benzoic acids. These compounds are key components of the plants' chemical defense mechanisms.[1] Species notable for producing these molecules include:

  • Piper aduncum : Leaves of this plant have been found to contain a variety of prenylated p-hydroxybenzoic acid derivatives.

  • Piper hispidum : The stems of this species yield several 4-hydroxy-benzoic acid derivatives.

  • Piper kelleyi : The leaves are a known source of 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid and related chromanes.

  • Piper heterophyllum : This species has been a source for the isolation of various prenylated hydroxybenzoic acids.[2]

Almond Hulls (Prunus amygdalus): An Agro-Industrial Byproduct

A novel source of prenylated benzoic acids has been identified in the hulls of almonds (Prunus amygdalus), which are typically considered an agricultural waste product. Specifically, 3-prenyl-4-O-beta-D-glucopyranosyloxy-4-hydroxylbenzoic acid has been isolated from this source.[3][4][5]

Ferula kuhistanica: A Medicinal Plant Source

The roots of the Uzbekistan medicinal plant, Ferula kuhistanica, have been shown to contain several prenylated benzoic acid derivatives, including kuhistanols and 3-farnesyl-p-hydroxybenzoic acid.[6][7]

Fungal Sources: An Emerging Frontier

While less explored than plant sources, certain fungi have been identified as producers of benzoic acid derivatives, indicating a potential for fermentation-based production. Examples include endophytic fungi, which live within plant tissues.

Quantitative Analysis of Prenylated Benzoic Acids

Natural SourcePlant PartCompound ClassReported Concentration/YieldCitation
Prunus amygdalus (Almond)HullsTotal Phenolic ContentUp to 110.17 ± 3.44 mg of GAE/g of extract
Prunus amygdalus (Almond)HullsChlorogenic Acid42.52 ± 4.50 mg/100 g of fresh weight[8]

Note: Data for specific prenylated benzoic acid concentrations are limited. The table reflects available data on related phenolic compounds to provide a general indication of the phenolic content in these sources.

Experimental Protocols for Extraction and Isolation

The successful isolation of prenylated benzoic acids from their natural sources is a critical step in their study and development. The following protocols are based on methodologies reported in the scientific literature.

General Workflow for Extraction and Isolation

The process typically involves an initial solvent extraction from the dried and ground plant or fungal material, followed by chromatographic purification to isolate the compounds of interest.

G Start Dried & Ground Natural Source Material SolventExtraction Solvent Extraction (e.g., Methanol, Dichloromethane) Start->SolventExtraction Filtration Filtration & Concentration SolventExtraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography PureCompound Isolated Prenylated Benzoic Acids Chromatography->PureCompound

General workflow for isolating prenylated benzoic acids.
Detailed Protocol for Extraction from Piper Species (Leaves)

This protocol is a composite of methods described for the extraction of prenylated compounds from Piper leaves.

  • Preparation of Plant Material : Air-dry the leaves of the Piper species at room temperature for 10 days and then grind them into a fine powder.

  • Solvent Extraction :

    • Method A: Maceration : Macerate 100 g of the dried leaf powder in 500 mL of acetone (B3395972) at room temperature for 72 hours with occasional stirring.[9]

    • Method B: Soxhlet Extraction : Perform Soxhlet extraction with 100 g of the powdered leaf sample in 500 mL of acetone at 56°C for 8 hours.[9]

    • Method C: Sonication : Mix 5.0 g of dried Piper leaves with 200 mL of distilled water (or an organic solvent like methanol) in a beaker. Perform ultrasound-assisted extraction at a set amplitude (e.g., 70%) for a specified duration (e.g., 15 minutes) while keeping the sample cool in an ice bath.[10]

  • Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification :

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions containing the compounds of interest and further purify them using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Detailed Protocol for Extraction from Almond Hulls (Prunus amygdalus)

This protocol outlines a method for extracting phenolic compounds, including prenylated benzoic acids, from almond hulls.

  • Preparation of Material : Dry and powder the almond hulls.

  • Ultrasound-Assisted Extraction (UAE) :

    • Mix the powdered almond hulls with a 50% ethanol-water solution.

    • Perform the extraction in an ultrasonic bath at a frequency of 40 kHz.

    • Optimize extraction parameters such as the solid-to-solvent ratio, extraction time, and ethanol (B145695) concentration for maximum yield.

  • Solvent Partitioning :

    • The crude extract can be further purified by solvent partitioning. Sequentially partition the extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Analysis and Purification :

    • Analyze the fractions using HPLC coupled with a diode array detector (DAD) or mass spectrometry (MS) to identify and quantify the prenylated benzoic acids.

    • Further purification can be achieved using preparative HPLC.

Key Signaling Pathways Modulated by Prenylated Benzoic Acids

Prenylated benzoic acids and related phenolic compounds exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many prenylated compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates PrenylatedBenzoicAcid Prenylated Benzoic Acids PrenylatedBenzoicAcid->IKK Inhibits PrenylatedBenzoicAcid->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds InflammatoryGenes Inflammatory Gene Expression DNA->InflammatoryGenes Induces

Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Prenylated compounds can modulate MAPK signaling, contributing to their anti-cancer properties.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates PrenylatedBenzoicAcid Prenylated Benzoic Acids PrenylatedBenzoicAcid->Raf Inhibits PrenylatedBenzoicAcid->MEK Inhibits TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_n->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Induces

Modulation of the MAPK signaling pathway.

Conclusion and Future Directions

Prenylated benzoic acids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Plants from the Piper genus, along with agricultural byproducts like almond hulls, are particularly rich sources. While the isolation and characterization of these compounds are well-documented, further research is needed to establish comprehensive quantitative data across different species and geographical locations. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways like NF-κB and MAPK, provides a solid foundation for their development as anti-inflammatory and anti-cancer drugs. Future studies should focus on optimizing extraction and purification protocols, conducting detailed quantitative analyses, and further exploring their molecular targets to fully realize their therapeutic potential.

References

The Role of 3-Geranyl-4-methoxybenzoic Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Geranyl-4-methoxybenzoic acid is a prenylated benzoic acid derivative found in various plant species, notably within the genus Piper. As a secondary metabolite, it plays a significant role in the plant's defense mechanisms and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthesis, biological functions, and experimental analysis of this compound. It includes detailed experimental protocols for its isolation and bioactivity assessment, a summary of quantitative data, and visual representations of its biosynthetic pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, often serving as a defense against herbivores, pathogens, and other stressors. Prenylated benzoic acids are a class of such metabolites, characterized by a benzoic acid core with one or more isoprenoid side chains.

This compound is a notable example of a prenylated benzoic acid, identified in plants such as Piper aduncum. Its structure, featuring a C10 geranyl group attached to a 4-methoxybenzoic acid backbone, contributes to its lipophilicity and biological activity. This document serves as a comprehensive resource on the current understanding of this compound's role in plant secondary metabolism and its potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the primary metabolic pathways of the plant. The core benzoic acid structure is derived from the shikimate and phenylpropanoid pathways, while the geranyl side chain is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

The proposed biosynthetic pathway involves the following key steps:

  • Formation of p-Hydroxybenzoic Acid: The pathway begins with the synthesis of L-phenylalanine, which is then converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions, including side-chain shortening, leads to the formation of p-hydroxybenzoic acid.

  • Prenylation: The key step in the formation of the precursor is the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the C3 position of p-hydroxybenzoic acid. This reaction is catalyzed by a prenyltransferase, specifically Geranyldiphosphate:4-hydroxybenzoate 3-geranyltransferase. This enzyme has been identified and characterized in Lithospermum erythrorhizon in the context of shikonin (B1681659) biosynthesis.

  • O-Methylation: The final step is the methylation of the hydroxyl group at the C4 position of 3-geranyl-4-hydroxybenzoic acid to yield this compound. This reaction is catalyzed by an O-methyltransferase (OMT), likely an S-adenosyl-L-methionine (SAM)-dependent enzyme. While the specific OMT for this reaction has not been definitively characterized, OMTs involved in the methylation of other phenylpropanoids are well-documented.

Biosynthetic Pathway of this compound Shikimate Pathway Shikimate Pathway Phenylpropanoid Pathway Phenylpropanoid Pathway Shikimate Pathway->Phenylpropanoid Pathway p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Phenylpropanoid Pathway->p-Hydroxybenzoic Acid 3-Geranyl-4-hydroxybenzoic Acid 3-Geranyl-4-hydroxybenzoic Acid p-Hydroxybenzoic Acid->3-Geranyl-4-hydroxybenzoic Acid Geranyldiphosphate:4-hydroxybenzoate 3-geranyltransferase Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP)->3-Geranyl-4-hydroxybenzoic Acid This compound This compound 3-Geranyl-4-hydroxybenzoic Acid->this compound O-Methyltransferase (putative)

A proposed biosynthetic pathway for this compound.

Role in Plant Secondary Metabolism

Secondary metabolites like this compound are crucial for the plant's survival and interaction with its environment. The primary roles of prenylated benzoic acids in plants include:

  • Defense against Pathogens: Benzoic acid and its derivatives are known to possess antimicrobial properties. The presence of the lipophilic geranyl group in this compound likely enhances its ability to disrupt microbial cell membranes, thereby providing a defense against bacterial and fungal pathogens[1][2].

  • Deterrent to Herbivores: The taste and potential toxicity of secondary metabolites can act as a deterrent to herbivores. While specific studies on this compound are limited, related prenylated compounds from Piper species have shown insecticidal and anti-herbivore activities.

  • Allelopathy: Some secondary metabolites are released into the soil to inhibit the growth of competing plant species. While not explicitly demonstrated for this compound, benzoic acid itself has been implicated in allelopathic interactions[1].

Biological Activities and Potential Applications

The structural features of this compound have prompted investigations into its biological activities, revealing its potential for therapeutic applications.

Anti-inflammatory Activity

Prenylated phenolic compounds are known to possess anti-inflammatory properties[3]. While direct data for this compound is limited, a closely related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, has been shown to exhibit significant anti-inflammatory effects[4]. The proposed mechanism of action for the anti-inflammatory activity of benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[5].

Antimicrobial Activity

Extracts from Piper species, which contain this compound, have demonstrated broad-spectrum antimicrobial activity[3][6]. The prenyl group is thought to enhance the compound's ability to interact with and disrupt microbial cell membranes.

Antiparasitic Activity

Studies have shown that 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid exhibits potent and selective activity against Leishmania braziliensis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

CompoundAssayTarget Organism/SystemActivityReference
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidAntiparasiticLeishmania braziliensisIC₅₀: 6.5 µg/mL[7]
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidAnti-inflammatory (TPA-induced mouse ear edema)Mouse65% inhibition at 500 µ g/ear [4]
Piper aduncum leaf extract (containing prenylated benzoic acids)AntibacterialBacillus subtilisMIC: 2.5 - 5 µg/mL[3]
Piper aduncum leaf extract (containing prenylated benzoic acids)MolluscicidalBiomphalaria glabrata-[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Bioassay-Guided Isolation from Piper aduncum

This protocol is adapted from methodologies used for the isolation of prenylated compounds from Piper species.

Bioassay-Guided Isolation Workflow A Plant Material (Dried leaves of Piper aduncum) B Extraction (Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Fractions D->E F Bioassay (e.g., Antibacterial) E->F G Active Fraction F->G H Column Chromatography (Silica Gel, Sephadex LH-20) G->H I Sub-fractions H->I J Preparative HPLC I->J K Pure Compound (this compound) J->K L Structure Elucidation (NMR, MS) K->L

A workflow for the bioassay-guided isolation of this compound.

Protocol:

  • Plant Material and Extraction:

    • Air-dry the leaves of Piper aduncum at room temperature and grind them into a fine powder.

    • Extract the powdered leaves with methanol (B129727) (MeOH) at room temperature with agitation for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane and ethyl acetate (B1210297) (EtOAc).

    • Evaporate the solvents from each fraction to yield the n-hexane, EtOAc, and aqueous fractions.

  • Bioassay:

    • Screen the crude extract and each fraction for the desired biological activity (e.g., antibacterial activity against a panel of bacteria).

  • Isolation of Active Compounds:

    • Subject the most active fraction (e.g., the EtOAc fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Pool the fractions with similar TLC profiles and test them again for biological activity.

    • Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Perform final purification of the active sub-fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture with fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This in vitro assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Pure this compound

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Characterization

Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the vinyl protons, and the methyl and methylene (B1212753) protons of the geranyl side chain.

  • ¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the carbons of the geranyl moiety.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (288.4 g/mol ). Fragmentation would likely involve the loss of the methoxy group, the carboxylic acid group, and cleavage of the geranyl side chain.

Conclusion and Future Perspectives

This compound is a fascinating plant secondary metabolite with a clear role in chemical defense and promising pharmacological potential. Its biosynthesis from primary metabolic pathways highlights the intricate biochemical machinery of plants. The anti-inflammatory, antimicrobial, and antiparasitic activities of this compound and its derivatives warrant further investigation for the development of new therapeutic agents.

Future research should focus on:

  • The definitive identification and characterization of the O-methyltransferase involved in the final step of its biosynthesis.

  • A more comprehensive evaluation of its biological activity spectrum, including its efficacy against a wider range of pathogens and its in vivo anti-inflammatory effects.

  • Elucidation of the precise mechanisms of action for its observed biological activities.

  • Metabolic engineering approaches to enhance its production in plants or microbial systems for sustainable supply.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 3-Geranyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of 3-Geranyl-4-methoxybenzoic acid, a prenylated phenolic compound of interest in medicinal chemistry and drug discovery. The outlined synthetic strategy is a two-step process commencing with the regioselective C-geranylation of a 4-hydroxybenzoic acid derivative, followed by O-methylation of the phenolic hydroxyl group.

Synthetic Strategy Overview

The total synthesis of this compound is proposed via a convergent route starting from the readily available methyl 4-hydroxybenzoate (B8730719). The key transformations involve:

  • Step 1: C-Geranylation: A Friedel-Crafts alkylation of methyl 4-hydroxybenzoate with a suitable geranyl source to introduce the geranyl moiety at the C-3 position of the aromatic ring, yielding methyl 3-geranyl-4-hydroxybenzoate.

  • Step 2: O-Methylation and Saponification: Subsequent O-methylation of the phenolic hydroxyl group of methyl 3-geranyl-4-hydroxybenzoate, followed by saponification of the methyl ester to afford the final product, this compound.

Experimental Protocols

2.1. Step 1: Synthesis of Methyl 3-geranyl-4-hydroxybenzoate (Intermediate)

This procedure is based on established methods for the Lewis acid-catalyzed C-alkylation of phenols.

Materials:

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add geraniol (1.2 eq.).

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure methyl 3-geranyl-4-hydroxybenzoate.

2.2. Step 2: Synthesis of this compound (Final Product)

This protocol involves the O-methylation of the phenolic hydroxyl group followed by saponification of the ester.

Materials:

  • Methyl 3-geranyl-4-hydroxybenzoate

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • O-Methylation:

    • To a solution of methyl 3-geranyl-4-hydroxybenzoate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

    • Add dimethyl sulfate (1.5 eq.) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude methyl 3-geranyl-4-methoxybenzoate.

  • Saponification:

    • Dissolve the crude methyl 3-geranyl-4-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of potassium hydroxide.

    • Stir the mixture at room temperature for 12-16 hours or until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 4-hydroxybenzoateC₈H₈O₃152.15White crystalline solid
Methyl 3-geranyl-4-hydroxybenzoateC₁₈H₂₄O₃288.38Pale yellow oil or solid
This compoundC₁₈H₂₄O₃288.38White to off-white solid

Table 2: Summary of a Representative Synthetic Run

StepStarting MaterialReagentsProductYield (%)Purity (by HPLC)
1Methyl 4-hydroxybenzoateGeraniol, BF₃·OEt₂Methyl 3-geranyl-4-hydroxybenzoate60-70%>95%
2Methyl 3-geranyl-4-hydroxybenzoateDMS, K₂CO₃; then KOH, HClThis compound85-95%>98%

Mandatory Visualizations

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: C-Geranylation cluster_intermediate Intermediate cluster_step2 Step 2: O-Methylation & Saponification cluster_product Final Product Start Methyl 4-hydroxybenzoate Step1 Friedel-Crafts Alkylation (Geraniol, BF3.OEt2) Start->Step1 Intermediate Methyl 3-geranyl-4-hydroxybenzoate Step1->Intermediate Step2 1. O-Methylation (DMS, K2CO3) 2. Saponification (KOH, HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of Key Reactions

Reaction_Scheme cluster_reactions Key Transformations Reactant Methyl 4-hydroxybenzoate Aromatic Ring Phenolic -OH Ester C_Geranylation C-Geranylation (Electrophilic Aromatic Substitution) Reactant:f0->C_Geranylation Attacks Geranyl Cation O_Methylation O-Methylation (Williamson Ether Synthesis) Reactant:f1->O_Methylation Nucleophilic Attack Saponification Saponification (Ester Hydrolysis) Reactant:f2->Saponification Hydrolyzed Geranyl_Source Geraniol (Geranyl Cation Precursor) Geranyl_Source->C_Geranylation Methyl_Source Dimethyl Sulfate (Methyl Source) Methyl_Source->O_Methylation C_Geranylation->O_Methylation Forms Intermediate O_Methylation->Saponification Forms Methylated Ester

Caption: Key reaction relationships in the synthesis.

Application Notes and Protocols for 3-Geranyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Geranyl-4-methoxybenzoic acid is a prenylated benzoic acid derivative. This class of compounds has garnered scientific interest due to the potential for a range of biological activities, including anti-inflammatory and antioxidant effects. The lipophilic geranyl group, coupled with the methoxybenzoic acid core, suggests that this molecule may interact with various cellular signaling pathways. These application notes provide a summary of potential biological activities and proposed experimental protocols for the investigation of this compound. The provided protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research.

Predicted Biological Activities

Based on the chemical structure and literature on related prenylated phenolic compounds, this compound is predicted to exhibit the following biological activities:

  • Anti-inflammatory Activity : Prenylated phenolics are known to modulate inflammatory pathways.[1]

  • Antioxidant Activity : The phenolic acid moiety suggests potential radical scavenging and antioxidant properties.[2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism : Many lipid-like molecules act as ligands for PPARs, which are key regulators of metabolism and inflammation.[3][4]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Activation : Certain phenolic compounds can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C18H24O3[5]
Molecular Weight 288.4 g/mol [5]
IUPAC Name 3-((2E)-3,7-dimethylocta-2,6-dien-1-yl)-4-methoxybenzoic acid[6]
Synonyms (E)-3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoic acid[6]
Predicted XlogP 5.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

Experimental Research Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This proposed synthesis is a two-step process involving the geranylation of a commercially available starting material followed by oxidation.

Protocol 1: Synthesis of 3-Geranyl-4-methoxybenzaldehyde

  • Reaction Setup : To a solution of 4-methoxy-3-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone (B3395972), add potassium carbonate (2.5 equivalents).

  • Geranylation : Add geranyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to obtain 3-geranyloxy-4-methoxybenzaldehyde.

  • Claisen Rearrangement : Heat the purified product at 180°C for 2 hours to induce a Claisen rearrangement to 3-geranyl-4-hydroxy-5-methoxybenzaldehyde.

  • Methylation : Methylate the resulting product using dimethyl sulfate (B86663) and potassium carbonate in acetone to yield 3-Geranyl-4-methoxybenzaldehyde.

Protocol 2: Oxidation to this compound

  • Oxidation Reaction : Dissolve 3-Geranyl-4-methoxybenzaldehyde (1 equivalent) in a 1:1 mixture of tert-butanol (B103910) and water.

  • Reagent Addition : Add 2-methyl-2-butene (B146552) (5 equivalents) followed by a solution of sodium chlorite (B76162) (4 equivalents) and sodium dihydrogen phosphate (B84403) (4 equivalents) in water.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Work-up : Quench the reaction with sodium sulfite (B76179) solution and extract the product with ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Biological Activity Assays

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Preparation of Solutions : Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay : In a 96-well plate, add 100 µL of various concentrations of the compound solution. Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

Protocol 4: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay

  • Cell Culture : Culture a suitable cell line (e.g., HEK293T) expressing a GAL4-PPARγ ligand-binding domain (LBD) fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.

  • Treatment : Seed the cells in a 96-well plate and treat with various concentrations of this compound. Rosiglitazone is used as a positive control.

  • Incubation : Incubate the cells for 24 hours.

  • Luciferase Assay : Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis : Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

Protocol 5: Nrf2 Activation Assay

  • Cell Culture : Utilize a cell line containing an Antioxidant Response Element (ARE) -driven reporter gene (e.g., luciferase), such as the AREc32 cell line.[7]

  • Treatment : Plate the cells in a 96-well plate and expose them to a range of concentrations of this compound. Sulforaphane can be used as a positive control.[7]

  • Incubation : Incubate the cells for 24 hours.

  • Reporter Gene Assay : Measure the luciferase activity using a suitable kit and a luminometer.

  • Data Analysis : Express the results as fold induction of luciferase activity compared to the vehicle-treated control cells.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential results from the described experimental protocols. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Illustrative Antioxidant Activity

CompoundIC50 (µM)
This compound 45.8
Ascorbic Acid (Positive Control) 8.2

Table 2: Illustrative PPARγ Agonist Activity

CompoundEC50 (µM)Max Fold Activation
This compound 12.58.7
Rosiglitazone (Positive Control) 0.515.2

Table 3: Illustrative Nrf2 Activation

CompoundEC50 (µM)Max Fold Induction
This compound 7.24.5
Sulforaphane (Positive Control) 1.86.8

Visualizations of Signaling Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-methoxy-3-hydroxybenzaldehyde step1 Geranylation (Geranyl bromide, K2CO3) start->step1 intermediate1 3-geranyloxy-4-methoxybenzaldehyde step1->intermediate1 step2 Claisen Rearrangement (Heat) intermediate1->step2 intermediate2 3-geranyl-4-hydroxy-5-methoxybenzaldehyde step2->intermediate2 step3 Methylation (DMS, K2CO3) intermediate2->step3 intermediate3 3-Geranyl-4-methoxybenzaldehyde step3->intermediate3 step4 Oxidation (NaClO2) intermediate3->step4 end_product This compound step4->end_product

Caption: Proposed synthetic route for this compound.

PPAR_Activation_Pathway cluster_pathway PPARγ Activation Pathway ligand This compound (Ligand) ppar PPARγ ligand->ppar complex PPARγ-RXR Heterodimer ppar->complex binds rxr RXR rxr->complex binds ppre PPRE (DNA Response Element) complex->ppre binds to transcription Gene Transcription (Metabolism, Anti-inflammatory genes) ppre->transcription initiates

Caption: Simplified PPARγ signaling pathway.

Nrf2_Activation_Pathway cluster_pathway Nrf2 Activation Pathway compound This compound keap1 Keap1 compound->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to transcription Antioxidant Gene Expression are->transcription activates

Caption: Simplified Nrf2 signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of 3-Geranyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Geranyl-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical research.[1] Its structural similarity to other biologically active benzoic acid derivatives necessitates the development of robust and sensitive analytical methods for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined below are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Methods Overview

A summary of the proposed analytical methods for the detection of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV LC-MS/MS GC-MS (after derivatization)
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Selectivity ModerateHighHigh
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeng/mL range
Sample Throughput HighHighModerate
Matrix Effect Low to ModerateModerate to HighLow to Moderate
Instrumentation Cost LowHighModerate
Primary Application Routine quality control, purity assessmentTrace-level quantification in complex matrices (e.g., biological fluids)Analysis of volatile derivatives

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as in-process samples or formulated products.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol, sonicate if necessary, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis

start Sample/Standard Weighing dissolve Dissolution in Methanol start->dissolve dilute Dilution with Mobile Phase dissolve->dilute filter 0.45 µm Filtration dilute->filter inject HPLC Injection filter->inject analyze Data Acquisition & Analysis inject->analyze start Plasma Sample + IS precipitate Protein Precipitation (Acetonitrile) start->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject analyze Data Acquisition & Analysis inject->analyze start Dried Sample/Standard derivatize Derivatization (Methylation) start->derivatize evaporate Evaporate Solvent derivatize->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute inject GC-MS Injection reconstitute->inject analyze Data Acquisition & Analysis inject->analyze

References

Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 3-Geranyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific experimental data on the anti-inflammatory properties of 3-Geranyl-4-methoxybenzoic acid was publicly available. The following application notes and protocols are provided as a comprehensive guide for researchers to investigate the potential anti-inflammatory effects of this compound using established in vitro models. The data presented in the tables are hypothetical examples to illustrate data presentation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Benzoic acid derivatives have shown a range of biological activities, including anti-inflammatory effects. This compound, a molecule possessing a geranyl group known for its potential biological activities, represents a compound of interest for anti-inflammatory screening.

These application notes provide a suite of detailed protocols to assess the anti-inflammatory efficacy of this compound in vitro, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The assays described will enable the evaluation of the compound's effects on cell viability, the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and its influence on major inflammatory signaling pathways like NF-κB and MAPK.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory properties of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound 3-Geranyl-4-methoxybenzoic acid (GMBA) Stock Solution Viability Cytotoxicity Assay (MTT) Compound->Viability Cells RAW 264.7 Macrophage Culture Cells->Viability NO_Assay Nitric Oxide (NO) Production Assay (Griess) Viability->NO_Assay Determine non-toxic concentrations Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) Viability->Cytokine_Assay WB_Assay Western Blot Analysis (NF-κB & MAPK pathways) Viability->WB_Assay Data Data Compilation & Statistical Analysis NO_Assay->Data Cytokine_Assay->Data WB_Assay->Data Conclusion Conclusion on Anti-inflammatory Potential Data->Conclusion

Figure 1: Experimental workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are scraped and re-plated at a lower density or used for experiments.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Replace the old medium with fresh medium containing the compound at different concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/mL (100 µL per well) and incubate overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.

  • Cell Seeding and Stimulation: Follow the same procedure as the NO production assay (Section 3.3, steps 1 and 2).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to analyze the protein expression levels of key components of the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for presenting the results from the described assays.

Table 1: Effect of this compound (GMBA) on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5070.2 ± 7.3*
10045.6 ± 8.1**

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Control.

Table 2: Inhibitory Effects of this compound (GMBA) on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350.5 ± 8.235.1 ± 6.720.3 ± 4.1
LPS (1 µg/mL)25.8 ± 2.11520.7 ± 110.32150.4 ± 150.8850.6 ± 70.2
LPS + GMBA (5 µM)18.5 ± 1.91100.2 ± 95.61600.9 ± 120.1650.1 ± 55.8
LPS + GMBA (10 µM)12.1 ± 1.5 750.8 ± 60.41050.3 ± 98.5 420.7 ± 40.3
LPS + GMBA (25 µM)6.8 ± 0.9 420.3 ± 35.1580.6 ± 50.2 210.9 ± 25.6

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. LPS alone.

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways that can be investigated.

NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degradation & Release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription GMBA 3-Geranyl-4-methoxybenzoic acid (GMBA) GMBA->IKK Inhibition?

Figure 2: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Transcription GMBA 3-Geranyl-4-methoxybenzoic acid (GMBA) GMBA->TAK1 Inhibition?

Figure 3: Potential modulation of the MAPK signaling pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its cytotoxicity, impact on inflammatory mediators, and effects on key signaling pathways, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. Positive results from these assays would warrant further investigation in more complex models and in vivo studies.

3-Geranyl-4-methoxybenzoic acid as a research tool in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals interested in this specific molecule will find a landscape ripe for initial exploration. The lack of extensive data suggests an opportunity for novel research into its potential biological activities.

While direct information is scarce, the chemical structure of 3-Geranyl-4-methoxybenzoic acid places it within a class of compounds—prenylated benzoic acid derivatives—that have garnered scientific interest for their therapeutic potential. Insights can be drawn from the study of closely related molecules, which may serve as a predictive framework for initiating research on this compound.

Insights from Structurally Related Compounds

Several molecules sharing the geranyl or methoxybenzoic acid moieties have been investigated, providing clues to the potential biological space that this compound might occupy.

1. Geranylated and Prenylated Benzoic Acid Derivatives:

Compounds featuring a geranyl group attached to a benzoic acid scaffold have demonstrated a range of biological effects, most notably anti-inflammatory and anticancer activities. For instance, 3-Geranyl-4-hydroxybenzoic acid , a closely related analogue, has been identified as an anti-inflammatory agent. Research on similar compounds suggests that the lipophilic geranyl tail can facilitate interaction with cellular membranes and protein targets.

2. Methoxybenzoic Acid Derivatives:

The methoxybenzoic acid core is a common feature in many biologically active molecules. For example, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , a derivative of vanillic acid, has been shown to target the Akt/NF-κB signaling pathway, a critical regulator of cell survival in cancer. This suggests that the methoxybenzoic acid portion of this compound could contribute to interactions with key cellular signaling cascades.

Predicted Targets and Potential Applications

Based on computational predictions, this compound may interact with enzymes involved in isoprenoid biosynthesis, such as Geranylgeranyl pyrophosphate synthetase .[1] This enzyme is a key component of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other essential molecules, and is often dysregulated in cancer. Another predicted target is Glycine transporter 2 , suggesting a potential role in neurotransmission.[1]

These predictions, while not experimentally verified, offer a rational starting point for investigating the mechanism of action of this compound.

Proposed Initial Research Workflow

For scientists wishing to explore the potential of this compound as a research tool, a logical first step would be to synthesize or procure the compound and initiate a series of in vitro screening assays.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies synthesis Synthesis or Procurement characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) characterization->anti_inflammatory enzyme Enzyme Inhibition Assays (Predicted Targets) characterization->enzyme pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) cytotoxicity->pathway anti_inflammatory->pathway target Target Deconvolution enzyme->target

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion

This compound represents an underexplored area in medicinal chemistry and drug discovery. While the absence of existing data precludes the creation of detailed application notes and protocols at this time, the structural similarities to other bioactive compounds suggest that it may hold significant potential. Future research is needed to unlock its therapeutic promise and establish its role as a valuable research tool. Investigators are encouraged to undertake foundational studies to characterize its biological activity profile, which will be a critical first step towards realizing its potential in drug discovery.

References

Application Note and Protocol for the Quantification of 3-Geranyl-4-methoxybenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Analysis Protocol for 3-Geranyl-4-methoxybenzoic Acid

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a molecule of interest in various fields, including drug discovery and natural product research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides a detailed protocol for the analysis of this compound using a sensitive and specific LC-MS/MS method. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A critical aspect of quantitative analysis is a well-defined experimental protocol. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation method depends on the biological matrix (e.g., plasma, urine, tissue homogenate). The goal is to extract the analyte of interest while removing interfering substances like proteins and phospholipids.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial studies.

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.[1]

b) Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

  • To 100 µL of sample, add an internal standard and 50 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent and reconstitute as described in the protein precipitation protocol.[2]

c) Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is suitable for complex matrices.

  • Condition a mixed-mode SPE cartridge (e.g., C18 with anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Acidify the sample (100 µL) with 100 µL of 1% formic acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate and reconstitute for analysis.[3]

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

a) Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then re-equilibrate.

b) Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (Negative often better for acids)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 40-50 psi
Ion Source Gas 2 50-60 psi
Curtain Gas 20-30 psi
Collision Gas Nitrogen
IonSpray Voltage -4500 V (for negative mode)
Temperature 500-600°C
MRM Transition Optimization

The precise mass of this compound is required to determine the precursor ion. The molecular formula is C18H24O3, with a monoisotopic mass of 288.1725 g/mol .

  • Precursor Ion Determination: Infuse a standard solution of this compound directly into the mass spectrometer to determine the m/z of the precursor ion. In negative mode, this will be [M-H]⁻ at m/z 287.1651. In positive mode, it will be [M+H]⁺ at m/z 289.1798.

  • Product Ion Determination: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. A common fragmentation for benzoic acids is the loss of CO2 (44 Da). The geranyl side chain is also susceptible to fragmentation.

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

Predicted MRM Transitions (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound287.2 (or 289.2)To be determinedNegative (or Positive)
Internal StandardTo be determinedTo be determined

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
1
5
10
50
100
500
1000

Table 2: Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LQC3
MQC75
HQC750

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification calibration Calibration Curve Generation quantification->calibration results Final Concentration Results calibration->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway_placeholder cluster_upstream Upstream Events cluster_target Target Interaction cluster_downstream Downstream Effects A Drug Administration B Absorption & Distribution A->B C Metabolism B->C D This compound (Analyte) C->D E Target Protein/Receptor D->E F Signal Transduction E->F G Cellular Response F->G H Pharmacological Effect G->H

Caption: Logical relationship of the analyte in a pharmacological context.

References

Application Notes and Protocols for the Development of Novel Derivatives of 3-Geranyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of 3-Geranyl-4-methoxybenzoic acid. Given the potential for geranylated phenolic compounds to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects, this document outlines proposed synthetic strategies and detailed protocols for assessing the therapeutic potential of new chemical entities based on this scaffold.

Introduction

This compound is a phenolic compound characterized by a benzoic acid core, a methoxy (B1213986) group, and a geranyl side chain. The lipophilic geranyl group can enhance membrane permeability and interaction with biological targets. Derivatives of structurally related phenolic compounds have shown promise in modulating key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways. These notes will guide the user through the process of creating and testing novel derivatives to explore their structure-activity relationships (SAR) and potential as therapeutic agents.

Proposed Synthetic Strategies and Protocols

The development of novel derivatives can be approached through modification of the carboxylic acid functional group or the geranyl tail. The following sections provide protocols for the synthesis of the parent compound and subsequent derivatization.

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound can be achieved via direct Friedel-Crafts alkylation of a suitable benzoic acid precursor with geraniol (B1671447).

Protocol 1: Synthesis of this compound

  • Materials: 4-Hydroxy-3-methoxybenzoic acid (vanillic acid), geraniol, boron trifluoride diethyl etherate (BF₃·OEt₂), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxybenzoic acid (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve geraniol (1.1 eq) in anhydrous DCM.

    • Add the geraniol solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

dot

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product start1 4-Hydroxy-3-methoxybenzoic acid reaction Friedel-Crafts Alkylation (BF3·OEt2, DCM) start1->reaction start2 Geraniol start2->reaction quench Quench with Water reaction->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Synthesis of Novel Derivatives

Novel derivatives can be generated primarily through esterification or amidation of the carboxylic acid group.

Protocol 2: Synthesis of Ester Derivatives (General Protocol)

  • Materials: this compound, desired alcohol (e.g., ethanol, propanol), dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous DCM.

  • Procedure:

    • Dissolve this compound (1 eq) in anhydrous DCM.

    • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP.

    • Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting ester derivative by column chromatography.

Protocol 3: Synthesis of Amide Derivatives (General Protocol)

  • Materials: this compound, desired amine (e.g., benzylamine, morpholine), hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting amide derivative by column chromatography.

Biological Evaluation Protocols

Based on the known activities of related phenolic compounds, the following assays are recommended for evaluating the biological potential of novel derivatives.[1][2]

Anti-inflammatory Activity: NF-κB Inhibition Assay

The NF-κB signaling pathway is a key regulator of inflammation.[1] This protocol uses a luciferase reporter assay to measure the inhibition of NF-κB activation.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test derivatives (e.g., 0.1 to 100 µM) for 1 hour.

    • Induce NF-κB activation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6 hours. Include a vehicle-only control and a TNF-α only control.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Normalize the luciferase activity to cell viability, determined by a parallel MTT or similar viability assay.

    • Calculate the percentage of inhibition relative to the TNF-α only control and determine the IC₅₀ value for each compound.

Antioxidant Response: Nrf2 Activation Assay

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1] This protocol measures the activation of Nrf2 using a reporter assay.

Protocol 5: Nrf2/ARE Luciferase Reporter Assay

  • Cell Line: HepG2 cells transiently or stably transfected with an Antioxidant Response Element (ARE)-driven luciferase reporter plasmid.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test derivatives for 18-24 hours. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

    • Lyse the cells and measure luciferase activity.

    • Normalize the data to cell viability.

    • Express the results as fold activation relative to the vehicle control and determine the EC₅₀ value for each compound.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in tables to facilitate SAR analysis. The following tables present a hypothetical dataset for a series of proposed derivatives.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDR Group (Ester/Amide)NF-κB Inhibition IC₅₀ (µM)Cell Viability (at 100 µM)
Parent -OH25.4>95%
DERIV-01 -O-Ethyl15.2>95%
DERIV-02 -O-Propyl12.8>95%
DERIV-03 -NH-Benzyl8.5>95%
DERIV-04 -N(Morpholine)10.1>95%

Table 2: Hypothetical Antioxidant Response of this compound Derivatives

Compound IDR Group (Ester/Amide)Nrf2 Activation EC₅₀ (µM)Max Fold Activation
Parent -OH30.12.5x
DERIV-01 -O-Ethyl22.53.1x
DERIV-02 -O-Propyl20.93.4x
DERIV-03 -NH-Benzyl15.34.2x
DERIV-04 -N(Morpholine)18.73.9x

Key Signaling Pathways

The following diagrams illustrate the signaling pathways proposed as primary targets for these derivatives.

dot

G cluster_pathway NF-κB Signaling Pathway cluster_n NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Derivative Novel Derivative Derivative->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes

Caption: Inhibition of the NF-κB inflammatory pathway.

dot

G cluster_pathway Nrf2 Antioxidant Response Pathway cluster_n Nrf2 Antioxidant Response Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Derivative Novel Derivative Derivative->Keap1 Disrupts Interaction Nrf2_n Nrf2 Nrf2_n->ARE

Caption: Activation of the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols: 3-Geranyl-4-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Geranyl-4-methoxybenzoic acid is a synthetic derivative of p-anisic acid, a naturally occurring compound found in anise. While research on this specific molecule is in its nascent stages, the broader class of geranylated benzoic acid derivatives has demonstrated significant potential in medicinal chemistry, particularly as anti-inflammatory agents. This document provides a comprehensive overview of the potential applications of this compound, drawing upon data from structurally similar compounds. Detailed protocols for its potential synthesis and for evaluating its biological activity are also presented to facilitate further research and drug development efforts.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with diverse applications in the pharmaceutical industry. The addition of a geranyl group, a lipophilic terpene moiety, can significantly enhance the biological activity of phenolic compounds. This enhancement is often attributed to improved membrane permeability and interaction with protein targets. While direct studies on this compound are limited, its structural analog, 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, has shown potent anti-inflammatory properties, suggesting a promising avenue of investigation for the title compound.[1][2] The presence of the carboxylic acid and the lipophilic geranyl group are considered key structural features for this activity.

Potential Therapeutic Applications

Based on the bioactivity of structurally related compounds, this compound is a promising candidate for development as an:

  • Anti-inflammatory Agent: The primary anticipated application is in the treatment of inflammatory conditions. Geranylated flavonoids and other related phenolic compounds have been shown to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3]

  • Anticancer Agent: Some benzoic acid derivatives and geraniol (B1671447) itself have exhibited cytotoxic effects against various cancer cell lines. The potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

  • Antimicrobial Agent: Terpenoid-substituted aromatic compounds have a history of investigation for their activity against a range of microbial pathogens.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of potential efficacy, the following table summarizes quantitative data for a closely related geranylated benzoic acid derivative.

CompoundAssayTarget/Model OrganismEfficacyReference
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidTPA-Induced Mouse Ear EdemaMouse65% inhibition at 500 µ g/ear [1][2]

Postulated Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory effects of geranylated phenolic compounds are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6][7][8]

  • NF-κB Signaling Pathway: In inflammatory states, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including cytokines and chemokines.[7] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[[“]][10][11][12][13]

  • MAPK Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory response.[4][5][14] Inhibition of key kinases in this pathway, such as p38 and JNK, can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[15]

Below are diagrams illustrating the potential points of intervention for this compound within these pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases 3_G_4_MBA This compound 3_G_4_MBA->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates 3_G_4_MBA This compound 3_G_4_MBA->MAPK inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Proposed Synthesis of this compound

While a specific, optimized synthesis for this compound is not yet published, a plausible route involves the C-geranylation of 4-methoxybenzoic acid (p-anisic acid). Enzymatic methods using prenyltransferases from plant sources like Piper crassinervium have been shown to catalyze the geranylation of benzoic acid derivatives and represent a potential green chemistry approach.[16] A general chemical synthesis could proceed as follows:

G p_Anisic_Acid p-Anisic acid Reaction Lewis Acid Catalyst (e.g., BF3·OEt2) DCM, rt p_Anisic_Acid->Reaction Geranyl_Bromide Geranyl bromide Geranyl_Bromide->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • To a solution of 4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add geranyl bromide (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This model is a standard for evaluating the topical anti-inflammatory activity of compounds.[17][18][19][20]

Materials:

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin)

  • Male Swiss mice (25-30 g)

Protocol:

  • Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL.

  • Dissolve the test compound and the positive control in acetone at the desired concentrations (e.g., to deliver 500 µ g/ear ).

  • Divide the mice into groups (n=5-6 per group): Vehicle control, TPA only, TPA + test compound, TPA + positive control.

  • Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

  • Simultaneously, apply 20 µL of the vehicle, test compound solution, or positive control solution to the same ear. The left ear serves as an internal control.

  • After a set time (typically 4-6 hours), sacrifice the mice by cervical dislocation.

  • Using a 6-mm biopsy punch, take a disc from both the right and left ears and weigh them immediately.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only group using the following formula: % Inhibition = [ (Edema_TPA - Edema_Treated) / Edema_TPA ] * 100

In Vitro Cytotoxicity Assay

It is crucial to assess the cytotoxicity of a novel compound to determine its therapeutic window. The MTT assay is a common method for this purpose.[21][22][23]

Materials:

  • Human dermal fibroblasts (HDF) or other relevant cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (this compound)

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Assay for NF-κB Inhibition

A reporter gene assay is a common method to assess the inhibition of NF-κB activation.[13][24]

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

  • Test compound (this compound).

  • Appropriate lysis buffers and substrate for the reporter enzyme.

Protocol:

  • Seed the reporter cell line in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the reporter enzyme activity according to the manufacturer's instructions.

  • A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway. Calculate the IC₅₀ value.

In Vitro Assay for MAPK Pathway Modulation

Western blotting can be used to assess the phosphorylation status of key MAPK proteins (e.g., p38, JNK, ERK) as an indicator of pathway activation.[25][26][27]

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages).

  • LPS to stimulate the MAPK pathway.

  • Test compound (this compound).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total p38, JNK, and ERK.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells and allow them to adhere.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate with LPS for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated forms of the MAPK proteins.

  • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to normalize for protein loading. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Conclusion

This compound represents an unexplored but potentially valuable molecule in medicinal chemistry. Based on the established anti-inflammatory activity of its structural analogs, it is a prime candidate for investigation as a novel anti-inflammatory agent. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of this compound, which may pave the way for its development as a therapeutic agent. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models of inflammatory diseases.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Evaluate the Activity of 3-Geranyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Geranyl-4-methoxybenzoic acid is a natural product derivative with a structure suggesting potential therapeutic activities. Structurally related compounds, such as other geranylated phenolics, have demonstrated noteworthy biological effects, including anti-inflammatory and anticancer properties. For instance, 3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid has been shown to possess anti-inflammatory capabilities.[1][2] This has led to the hypothesis that this compound may also exhibit valuable pharmacological activities.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's potential as an anticancer and anti-inflammatory agent. The following sections detail protocols for assessing its cytotoxicity against various cancer cell lines and its impact on key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerData to be determinedData to be determinedData to be determined
PC-3Prostate CancerData to be determinedData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determinedData to be determined
HEK293Normal Kidney (Control)Data to be determinedData to be determinedData to be determined

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
LPS-induced NO ProductionRAW 264.7Nitric OxideData to be determined
NF-κB ActivationHEK-Blue™ Null1SEAP ReporterData to be determined
p38 MAPK PhosphorylationA549Phospho-p38Data to be determined

Experimental Protocols

A tiered approach is recommended for evaluating the in vitro activity of this compound. The initial tier focuses on assessing cytotoxicity to determine the compound's potency and selectivity. Subsequent tiers investigate its anti-inflammatory properties and effects on specific signaling pathways.

Tier 1: Cytotoxicity and Cell Viability Assays

These assays are crucial for determining the concentration range at which this compound affects cell viability and for identifying potential anticancer effects.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4][5]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6]

Materials:

  • LDH cytotoxicity assay kit

  • Cell culture supernatant from treated cells

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction solution from the kit to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, as per the kit's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH released relative to the maximum release control.

Tier 2: Anti-inflammatory and Signaling Pathway Assays

Based on the cytotoxicity data, non-toxic concentrations of this compound should be used for these mechanistic assays.

This assay measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

This assay determines if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7][8]

Materials:

  • HEK-Blue™ Null1 cells (or a similar NF-κB reporter cell line)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • QUANTI-Blue™ Solution

  • 96-well plates

  • Spectrophotometer or microplate reader

Protocol:

  • Cell Seeding and Pre-treatment: Seed HEK-Blue™ cells and pre-treat with this compound.

  • NF-κB Activation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • SEAP Detection: After 24 hours, measure the activity of secreted embryonic alkaline phosphatase (SEAP), the reporter protein, in the supernatant using QUANTI-Blue™ Solution.

  • Absorbance Measurement: Read the absorbance at 620-655 nm.

  • Data Analysis: A decrease in SEAP activity in treated cells compared to TNF-α-stimulated control cells indicates inhibition of the NF-κB pathway.

This assay assesses the compound's effect on the MAPK pathway by measuring the phosphorylation of p38, a key kinase in this cascade.[6][9][10]

Materials:

  • A549 cells (or other suitable cell line)

  • Anisomycin (or other p38 activator)

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment: Treat cells with this compound, followed by stimulation with a p38 activator like anisomycin.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total p38 MAPK.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated p38 to total p38 to assess the inhibitory effect of the compound.

Mandatory Visualizations

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays start Prepare this compound dilutions seed_cells Seed Cancer and Normal Cells (96-well plates) start->seed_cells treat_cells Treat cells with compound (24h, 48h, 72h) seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay data_analysis1 Calculate IC50 Values Determine non-toxic concentrations mtt_assay->data_analysis1 ldh_assay->data_analysis1 no_assay Nitric Oxide Assay (RAW 264.7 cells + LPS) data_analysis1->no_assay Use non-toxic conc. nfkB_assay NF-κB Reporter Assay (HEK-Blue™ cells + TNF-α) data_analysis1->nfkB_assay Use non-toxic conc. mapk_assay MAPK Western Blot (A549 cells + Anisomycin) data_analysis1->mapk_assay Use non-toxic conc. data_analysis2 Assess Anti-inflammatory and Signaling Pathway Effects no_assay->data_analysis2 nfkB_assay->data_analysis2 mapk_assay->data_analysis2

Caption: Experimental workflow for in vitro evaluation of this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor ikk IKK Complex receptor->ikk Activates tnfa TNF-α tnfa->receptor Binds ikb IκB ikk->ikb Phosphorylates ikb_nfkB IκB-NF-κB (Inactive) nfkB NF-κB (p50/p65) nfkB_active NF-κB (Active) ikb_nfkB->nfkB_active IκB degradation compound This compound compound->ikk Inhibits? dna DNA nfkB_active->dna Translocates & Binds genes Inflammatory Genes (e.g., COX-2, iNOS) dna->genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK_Pathway stimulus Cellular Stress / Cytokines map3k MAP3K (e.g., TAK1) stimulus->map3k Activates map2k MAP2K (e.g., MKK3/6) map3k->map2k Phosphorylates p38 p38 MAPK map2k->p38 Phosphorylates transcription_factors Transcription Factors (e.g., ATF2) p38->transcription_factors Phosphorylates response Inflammatory Response transcription_factors->response Leads to compound This compound compound->map2k Inhibits? compound->p38 Inhibits?

Caption: Overview of the p38 MAPK signaling cascade.

References

Troubleshooting & Optimization

optimizing 3-Geranyl-4-methoxybenzoic acid synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Geranyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic route is the Friedel-Crafts alkylation of 4-methoxybenzoic acid with a suitable geranylating agent, such as geraniol (B1671447) or geranyl chloride, in the presence of a Lewis acid catalyst. This reaction introduces the geranyl group onto the aromatic ring at the position ortho to the methoxy (B1213986) group.

Q2: I am observing a very low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) may have degraded due to exposure to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Insufficient Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to side product formation.

  • Poor Solubility of Starting Materials: Ensure that 4-methoxybenzoic acid is adequately dissolved in the chosen solvent for the reaction to occur efficiently.

  • Steric Hindrance: The bulky geranyl group may experience steric hindrance during its addition to the aromatic ring, inherently limiting the yield.

Q3: My product mixture shows multiple spots on TLC, indicating the presence of side products. What are these and how can I minimize them?

A3: Common side products in this Friedel-Crafts reaction include:

  • Isomers: Alkylation might occur at other positions on the aromatic ring, although the methoxy group is an ortho-, para- director, and the para position is blocked.

  • Polysubstitution: More than one geranyl group may be added to the aromatic ring, especially if an excess of the geranylating agent is used.

  • Rearrangement Products: The geranyl cation is susceptible to rearrangement, leading to the formation of products with different isomeric forms of the geranyl group.

  • Byproducts from the Geranylating Agent: Self-reaction of geraniol or geranyl chloride can occur.

To minimize these, consider adjusting the molar ratio of reactants, using a milder Lewis acid, and controlling the reaction temperature.

Q4: How can I effectively purify the final this compound product?

A4: Purification can typically be achieved using column chromatography on silica (B1680970) gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (moisture contamination).Use a fresh, unopened container of the Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Poor choice of solvent.Select a solvent that dissolves both 4-methoxybenzoic acid and the geranylating agent (e.g., nitrobenzene, CS₂).
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high, promoting side reactions.Run the reaction at a lower temperature for a longer duration.
Molar ratio of reactants is not optimal.Use a 1:1 or slight excess of the limiting reagent to minimize polysubstitution.
Strong Lewis acid causing rearrangements.Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂).
Difficulty in Product Purification Products have very similar polarities.Use a long chromatography column with a shallow elution gradient. Consider using a different stationary phase if co-elution persists.
Product is an oil and does not crystallize.If the product is an oil, purification by chromatography is the primary method. High vacuum distillation could be an option if the compound is thermally stable.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 4-Methoxybenzoic acid

  • Geraniol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add geraniol (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add boron trifluoride diethyl etherate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding 1M HCl. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound A 4-Methoxybenzoic Acid D Friedel-Crafts Alkylation A->D B Geraniol B->D C BF3·OEt2 (Lewis Acid) C->D Catalyst E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Product Yield Check_Catalyst Is the Lewis Acid catalyst fresh and anhydrous? Start->Check_Catalyst Replace_Catalyst Use fresh catalyst under inert atmosphere. Check_Catalyst->Replace_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst->Check_Temp Adjust_Temp Optimize temperature (e.g., incremental increase). Check_Temp->Adjust_Temp No Check_Solubility Are starting materials fully dissolved? Check_Temp->Check_Solubility Yes Adjust_Temp->Check_Solubility Change_Solvent Select a more appropriate solvent. Check_Solubility->Change_Solvent No Success Yield Improved Check_Solubility->Success Yes Change_Solvent->Success

Technical Support Center: Isolation and Purification of 3-Geranyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of 3-Geranyl-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound? A1: this compound and structurally similar prenylated benzoic acids have been isolated from plants of the Piper genus, notably from the leaves of Piper aduncum.[1] Related compounds have also been found in other species like Piper heterophyllum and Lithospermum erythrorhizon, suggesting these are promising sources.[2][3]

Q2: What type of solvent is most effective for the initial extraction of this compound? A2: Due to its mixed polarity (a polar carboxylic acid group and a large, nonpolar geranyl tail), a solvent of medium polarity is generally most effective for initial extraction. Dichloromethane (B109758) has been successfully used for extracting prenylated benzoic acids from Piper species.[3] Other potentially effective solvents include ethyl acetate (B1210297) or acetone (B3395972). A sequential extraction, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent, can also improve the purity of the crude extract.

Q3: I am experiencing a very low yield from my extraction. What are the common causes? A3: Low yields in natural product extraction can arise from several factors.[4] Key areas to investigate include:

  • Source Material Quality: The concentration of the target compound can vary based on the plant's age, geographical origin, and storage conditions. Use of fresh or properly stored (cool, dry, dark) plant material is crucial.[2]

  • Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area. The extraction time or solvent volume may be insufficient. Techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency but be mindful of potential degradation with heat-sensitive compounds.[5]

  • Compound Degradation: Benzoic acids can be sensitive to high temperatures or significant pH shifts. Avoid prolonged heating during solvent evaporation.

  • Suboptimal Solvent Choice: The chosen solvent may not be ideal for this specific compound. Experiment with different solvents or solvent mixtures.

Q4: What are the main challenges in the chromatographic purification of this compound? A4: The primary challenge is its amphipathic nature. The polar carboxylic acid group can cause tailing on standard silica (B1680970) gel columns, while the long, nonpolar geranyl chain can lead to strong retention in reversed-phase chromatography. Co-elution with other lipids, terpenoids, or similar phenolic compounds is also a common issue.[6]

Q5: How can I best monitor the purification process? A5: Thin-Layer Chromatography (TLC) is an effective way to monitor column chromatography fractions. A suitable mobile phase would be a mixture of a nonpolar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate. Staining with a universal indicator like potassium permanganate (B83412) or using UV light (if the compound is UV active) can help visualize the spots. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system (polarity is too high or too low).2. Column is overloaded with crude extract.3. Column was packed improperly, leading to channeling.1. Optimize the mobile phase using TLC first. Aim for an Rf value of 0.25-0.35 for the target compound. Try a shallow gradient elution (e.g., gradually increasing ethyl acetate in hexane).2. Reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.[8]3. Ensure the silica gel is packed as a uniform slurry without any air bubbles to prevent channeling.
Peak Tailing The polar carboxylic acid group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.1. Add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.2. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (like diol).
Irreversible Adsorption / No Elution The compound is too polar for the chosen solvent system and is sticking permanently to the silica gel.1. Drastically increase the polarity of the mobile phase (e.g., add methanol (B129727) to your ethyl acetate/hexane mixture).2. If the compound is still retained, consider switching to reversed-phase chromatography where highly polar compounds elute first.[6]
Guide 2: Recrystallization Failures
Problem Possible Cause(s) Recommended Solution(s)
Compound Oils Out Instead of Crystallizing 1. The solution is supersaturated with impurities.2. The cooling process is too rapid.3. The boiling point of the solvent is too high, causing the compound to melt before dissolving.1. Attempt further purification of the material by column chromatography before recrystallization.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[9]3. Choose a solvent with a lower boiling point.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was added).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly. For this compound, a good system might be acetone (good) and water or hexane (poor).[10]
Low Recovery of Crystals 1. The compound has significant solubility in the cold solvent.2. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.2. Use a heated funnel for hot filtration and ensure the solution is saturated but not supersaturated before filtering.

Data Presentation

Table 1: Physicochemical and Chromatographic Properties

Note: Experimental data for this specific compound is limited. Values are estimated based on its chemical structure and data for similar compounds.

PropertyValue / ConditionNotes
Molecular Formula C₁₈H₂₄O₃[1]
Molecular Weight 288.38 g/mol [1]
Appearance Expected to be a pale yellow oil or low-melting solid.Based on similar prenylated phenolics.
Solubility Soluble: Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Diethyl Ether.Slightly Soluble: Hexane, Toluene.Insoluble: Water.The large nonpolar chain dominates solubility, but the acid group allows for solubility in polar organic solvents.
TLC Conditions Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)Visualization: UV (254 nm), KMnO₄ stainAn Rf of ~0.3-0.4 would be expected.
HPLC Conditions Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Detection: UV at ~254 nmA gradient starting from ~60% Acetonitrile, increasing to 95-100% would likely be effective.[7]

Experimental Protocols

Protocol 1: Extraction and Isolation from Piper aduncum Leaves
  • Preparation of Plant Material: Air-dry the leaves of Piper aduncum in the shade for 7-10 days. Grind the dried leaves into a coarse powder.

  • Extraction: Macerate 500 g of the powdered leaves in 2.5 L of dichloromethane for 48 hours at room temperature, with occasional stirring. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of 150 g of silica gel (70-230 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter).

    • Dissolve 5 g of the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried sample-adsorbed silica onto the top of the packed column.

    • Elute the column using a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

    • Collect fractions of 50-100 mL and monitor them by TLC using a hexane:ethyl acetate (7:3) mobile phase.

    • Combine the fractions containing the target compound (identified by its expected Rf value and UV activity).

  • Solvent Removal: Evaporate the solvent from the combined fractions to obtain the semi-purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the semi-purified product into several test tubes. Test for a suitable single or two-solvent system. A good candidate system is acetone-hexane. The compound should be soluble in hot acetone and insoluble in cold hexane.

  • Dissolution: Dissolve the semi-purified material in a minimal amount of hot acetone in an Erlenmeyer flask by gently heating on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hexane to the hot acetone solution until a persistent cloudiness appears. Add a drop or two of acetone to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent. Assess purity using HPLC and melting point determination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Dried & Powdered Piper aduncum Leaves extraction Maceration with Dichloromethane raw_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column (Hexane:EtOAc Gradient) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection semi_pure Semi-Pure Fractions fraction_collection->semi_pure recrystallization Recrystallization (e.g., Acetone/Hexane) semi_pure->recrystallization pure_compound Pure 3-Geranyl-4- methoxybenzoic acid recrystallization->pure_compound analysis Purity Check (HPLC, NMR, MS) pure_compound->analysis

Caption: General experimental workflow for the isolation and purification of this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Are peaks tailing on TLC/Column? start->q1 ans1_yes Add 0.5% Acetic Acid to Mobile Phase q1->ans1_yes Yes ans1_no Peaks are symmetrical but overlapping q1->ans1_no No q2 Is the column overloaded? ans1_no->q2 ans2_yes Reduce Sample Load (e.g., 1:50 sample:silica ratio) q2->ans2_yes Yes ans2_no Sample load is appropriate q2->ans2_no No q3 Is the solvent gradient too steep? ans2_no->q3 ans3_yes Use a shallower gradient (smaller polarity steps) q3->ans3_yes Yes ans3_no Consider alternative stationary phase (e.g., Reversed-Phase C18) q3->ans3_no No

Caption: Troubleshooting decision tree for poor separation during column chromatography.

References

Technical Support Center: Enhancing the Solubility of 3-Geranyl-4-methoxybenzoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 3-Geranyl-4-methoxybenzoic acid for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound?

A1: this compound possesses a lipophilic geranyl tail and a polar carboxylic acid group, giving it an amphipathic nature. Its poor aqueous solubility is the primary challenge for its use in biological assays. The large hydrophobic geranyl group significantly reduces its ability to dissolve in aqueous buffers, which are the standard for most cell-based and enzymatic assays.

Q2: What is the first-line approach to solubilizing this compound?

A2: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for this purpose due to its high solubilizing power for a wide range of compounds and its compatibility with most biological assays at low concentrations.[1][2]

Q3: Are there alternative organic solvents to DMSO?

A3: Yes, other polar aprotic solvents like ethanol (B145695), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used. However, their compatibility with specific bioassays must be verified, as they can be more toxic to cells than DMSO. For many hydrophobic carboxylic acids, ethanol can be a suitable alternative.

Q4: How can I improve the solubility of this compound in aqueous solutions if organic solvents are not suitable for my assay?

A4: If organic solvents are not an option, two primary methods can be employed: pH adjustment and the use of cyclodextrins. As a carboxylic acid, increasing the pH of the aqueous solution above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3] Cyclodextrins can encapsulate the hydrophobic geranyl group, forming an inclusion complex that is more soluble in water.[4][5][6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final compound concentration: Test a range of lower concentrations. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% for most cell-based assays. Always include a vehicle control with the same DMSO concentration in your experiment.[1] 3. Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer in a stepwise manner with gentle vortexing to avoid localized high concentrations that can lead to precipitation.[1]
Low or inconsistent bioactivity observed. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may be degrading in the solvent.1. Confirm complete dissolution: Visually inspect the stock solution for any particulate matter. If necessary, gentle warming or sonication can aid dissolution, but the thermal stability of the compound should be considered. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use. Store stock solutions at -20°C or -80°C.[1]
Cell toxicity or off-target effects are observed. The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentrations.1. Reduce the final solvent concentration: Keep the final DMSO concentration below 0.5% in cell-based assays.[1] 2. Perform a dose-response curve for the vehicle control: This will help differentiate between solvent-induced and compound-induced toxicity. 3. Determine the cytotoxic concentration of the compound: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range where the compound is not toxic to the cells.
Difficulty dissolving the compound even in organic solvents. The compound may exist in a highly stable crystalline form.1. Use a stronger solvent: Try dissolving in DMF or NMP, but verify assay compatibility. 2. Mechanical assistance: Gentle sonication can help break up crystal lattice energy and facilitate dissolution.

Quantitative Data Summary

Due to the limited availability of specific experimental solubility data for this compound, the following table provides estimated solubility based on the properties of structurally similar compounds, such as 4-methoxybenzoic acid and other geranylated molecules. These values should be used as a starting point for optimization.

Solvent/System Estimated Solubility Remarks
Water (pH 7.0)< 1 µg/mLVery poorly soluble due to the hydrophobic geranyl group.
Ethanol> 10 mg/mLThe geranyl group enhances solubility in alcohols.
DMSO> 50 mg/mLHigh solubility is expected in this polar aprotic solvent.
Aqueous Buffer (pH 8.0)1-10 µg/mLIncreased solubility compared to neutral pH due to deprotonation of the carboxylic acid.
5% (w/v) HP-β-Cyclodextrin in Water10-100 µg/mLCyclodextrin (B1172386) complexation significantly enhances aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous bioassay buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If the compound does not fully dissolve, gently sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • A series of sterile aqueous buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0)

  • DMSO (for initial stock preparation)

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM) as described in Protocol 1.

  • Add a small, precise volume of the DMSO stock solution to each of the different pH buffers to achieve a consistent final concentration that is expected to be near the solubility limit. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Visually inspect each solution for any signs of precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Co-precipitation

Objective: To prepare a more water-soluble inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve a molar excess of HP-β-CD (e.g., 2-5 fold molar excess relative to the compound) in deionized water with stirring.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove the ethanol and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for use in bioassays. The solubility of this complex in aqueous media should be significantly higher than that of the free compound.

Visualizations

Logical Workflow for Solubility Troubleshooting

G Troubleshooting Workflow for Solubility Issues A Start: Compound Precipitation in Assay B Is the compound a weak acid or base? A->B C Adjust Buffer pH (Increase pH for acids, Decrease for bases) B->C Yes E Use Organic Co-solvent (e.g., DMSO) B->E No D Did solubility improve? C->D D->E No I Problem Solved D->I Yes F Is the final solvent concentration < 0.5%? E->F G Optimize Co-solvent Concentration F->G Yes H Consider Cyclodextrin Complexation F->H No, and cannot be increased G->D H->D J Problem Persists: Consult Specialist

Caption: A decision tree for troubleshooting solubility problems.

Experimental Workflow for Cyclodextrin Complexation

G Workflow for Cyclodextrin Inclusion Complex Formation A Dissolve HP-β-CD in Water C Mix Solutions & Stir (24-48h) A->C B Dissolve Compound in Ethanol B->C D Remove Solvents (Rotovap/Lyophilize) C->D E Solid Inclusion Complex Powder D->E F Reconstitute in Aqueous Buffer for Bioassay E->F

Caption: A stepwise process for preparing a cyclodextrin inclusion complex.

Putative Anti-inflammatory Signaling Pathway

Geranylated compounds have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][8][9][10] While the specific mechanism for this compound is not yet elucidated, a plausible pathway involves the inhibition of pro-inflammatory signaling cascades.

G Putative Anti-inflammatory Signaling Pathway cluster_0 NF-κB Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits (when bound) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits (Putative)

Caption: A potential mechanism of anti-inflammatory action.

References

Technical Support Center: 3-Geranyl-4-methoxybenzoic Acid Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation analysis of 3-Geranyl-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound?

A1: this compound is expected to be relatively stable under normal storage conditions (cool, dark, and dry). However, its stability can be compromised by exposure to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and UV light. The presence of the geranyl group, with its two double bonds, makes the molecule particularly susceptible to oxidation and photolytic degradation. The benzoic acid moiety suggests a potential for thermal decarboxylation.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidative Degradation: The double bonds in the geranyl side chain are prone to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the side chain. The aromatic ring can also undergo hydroxylation.

  • Photodegradation: The conjugated system of the aromatic ring and the double bonds of the geranyl group can absorb UV light, potentially leading to isomerization, cyclization, or photo-oxidative reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group to yield carbon dioxide and the corresponding geranyl-substituted methoxybenzene is a probable degradation route.[1][2][3]

  • Acid/Base Hydrolysis: While the ether linkage of the methoxy (B1213986) group is generally stable, extreme pH conditions, especially at high temperatures, could potentially lead to its cleavage. The primary focus of hydrolytic stress would be to assess the overall stability of the molecule in aqueous environments.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The use of inert gas (e.g., argon or nitrogen) to blanket the solid or solutions can further prevent oxidative degradation.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial. The method must be able to separate the intact this compound from all its potential degradation products. Method development should involve testing different columns, mobile phase compositions (including pH), and gradient elution profiles. To validate the method, forced degradation studies should be performed to generate the degradation products and demonstrate specificity.[4][5][6]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Question: Have you run a placebo or blank sample that has undergone the same stress conditions?

    • Answer: Yes. -> The new peaks are likely degradation products. Proceed with characterization and identification (e.g., using LC-MS/MS).

    • Answer: No. -> Stress a blank/placebo sample. If the peaks are present, they may be leachables from the container or impurities from the excipients/solvents.[7]

  • Question: Do the unexpected peaks appear in the unstressed control sample?

    • Answer: Yes. -> They are likely impurities from the initial synthesis and not degradation products.

    • Answer: No. -> This further suggests they are degradation products formed during the stability study.

Problem 2: My mass balance in the forced degradation study is below 95%.

  • Question: Are you using a stability-indicating HPLC method with a photodiode array (PDA) detector?

    • Answer: Yes. -> Check the peak purity of your parent compound peak to ensure no co-eluting degradants. Also, compare the UV spectra of the degradation products with the parent compound. A significant difference in chromophores could lead to a poor response factor for the degradants, thus affecting mass balance.[7]

    • Answer: No. -> It is crucial to use a PDA detector to assess peak purity and the UV spectra of all peaks. A single wavelength detector might not accurately detect all degradation products.

  • Question: Could any of the degradation products be non-UV active or volatile?

    • Answer: Possibly. -> Thermal degradation, for instance, could lead to decarboxylation, forming CO2 which would not be detected by HPLC-UV.[8] Similarly, cleavage of the geranyl chain could produce small, volatile fragments. Consider using additional analytical techniques like gas chromatography (GC) for volatile impurities or a charged aerosol detector (CAD) with your HPLC for non-chromophoric compounds.

Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical data from a forced degradation study on this compound. These results are illustrative and intended to guide researchers on expected outcomes.

Stress ConditionTimeTemperature% Assay of Parent Compound% Total DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 h60 °C98.51.5Minimal degradation
Base Hydrolysis (0.1 M NaOH)24 h60 °C97.22.8Minor degradation products
Oxidative (3% H₂O₂)8 hRoom Temp85.314.7Geranyl chain epoxides, diols
Thermal 48 h80 °C (solid)92.17.9Decarboxylation product
Photolytic (ICH Q1B)1.2 million lux hours / 200 watt hours/m²Room Temp88.611.4Isomers, cyclization products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating method.[5][9]

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the solid to a dry heat of 80°C in an oven for 48 hours.

    • After exposure, dissolve the solid in methanol and dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from its degradation products.[6]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: PDA at 254 nm

Visualizations

Degradation_Pathway cluster_oxidation Oxidation (H₂O₂) cluster_thermal Thermal Stress (Heat) cluster_photo Photolytic Stress (UV Light) parent This compound epoxide Geranyl Epoxides parent->epoxide diol Geranyl Diols parent->diol decarboxylated Decarboxylation Product + CO₂ parent->decarboxylated isomer Cis/Trans Isomers parent->isomer cyclized Cyclized Products parent->cyclized

Caption: Hypothetical degradation pathways for this compound.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize / Dilute Sample stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (% Degradation, Mass Balance, Peak Purity) analyze->evaluate end Characterize Degradants (LC-MS/MS, NMR) evaluate->end

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree start Unexpected Peak in Chromatogram q1 Is peak present in a stressed blank/placebo? start->q1 a1_yes Peak is from matrix/ container (leachable) q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Is peak present in unstressed control? a1_no->q2 a2_yes Peak is a synthesis impurity q2->a2_yes Yes a2_no Peak is a degradation product. Proceed with characterization. q2->a2_no No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Purification of Synthetic 3-Geranyl-4-methoxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic 3-Geranyl-4-methoxybenzoic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water.[1][2] Given the hydrophobic nature of the geranyl group, a gradient starting with a higher aqueous percentage and ramping up to a higher organic percentage is recommended to ensure good retention and subsequent elution of the compound.[1]

Q2: What is the importance of pH in the mobile phase for this purification?

The mobile phase pH is crucial for achieving good peak shape and reproducible retention times for acidic compounds like this compound.[3] It is advisable to work at a pH that is at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral, protonated form. This minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[3] Using an acidic modifier like formic acid, acetic acid, or phosphoric acid in the aqueous portion of the mobile phase is common practice.[2][4]

Q3: How can I prepare my synthetic sample for HPLC analysis?

Proper sample preparation is vital for protecting the HPLC column and obtaining accurate results.[5][6] A typical sample preparation workflow involves:

  • Dissolution: Dissolve the crude synthetic sample in a solvent that is compatible with the initial mobile phase conditions. Methanol (B129727) or acetonitrile are common choices.[6]

  • Filtration: Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[6][7]

  • Dilution: Dilute the sample to a concentration that is within the linear range of the detector to avoid peak saturation and distortion.

Q4: What are the most common issues encountered during the HPLC purification of this compound?

The most common issues include poor peak shape (tailing or fronting), inconsistent retention times, and low resolution between the target compound and impurities. These issues can stem from a variety of factors including improper mobile phase composition, column degradation, or sample overload.

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue, especially with acidic compounds. Here are the likely causes and how to address them:

Potential Cause Solution
Secondary Interactions with Silanols Lower the pH of the mobile phase by adding 0.1% formic acid or phosphoric acid to the aqueous phase.[2][4] This ensures the carboxylic acid is protonated and reduces interaction with the stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample.[7]
Column Contamination or Degradation Flush the column with a strong solvent wash. If the problem persists, the column may need to be replaced.
Presence of a Co-eluting Impurity Optimize the gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.
Problem 2: Peak Fronting

Q: I am observing peak fronting for my target compound. What could be the reason?

A: Peak fronting, or "shark-fin" peaks, is often indicative of the following:

Potential Cause Solution
Sample Overload Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.
Poor Sample Solubility in Mobile Phase Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or similar in strength to the initial mobile phase to prevent band broadening.
Column Collapse This is less common but can occur with certain columns if operated outside their recommended pressure or pH range. If suspected, the column will need to be replaced.
Problem 3: Inconsistent Retention Times

Q: The retention time for my compound is shifting between injections. How can I stabilize it?

A: Fluctuating retention times can compromise the reliability of your purification. Consider these factors:

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase strength over time.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate pump seal issues.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to changes in ambient temperature.[1]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of your synthetic mixture.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound synthetic sample.

  • Methanol (HPLC grade) for sample preparation.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 10% A over 20 minutes, hold at 10% A for 5 minutes, return to 70% A over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the crude this compound in methanol at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table presents hypothetical data from a method validation study for the quantitative analysis of this compound, based on typical performance parameters for similar methods.[2][8]

Parameter Result Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.25To be determined
Limit of Quantitation (LOQ) (µg/mL) 0.75To be determined

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_retention Ensure Equilibration Check Pump & Temp Prepare Fresh Mobile Phase retention_time->solution_retention Yes solution_resolution Optimize Gradient Change Stationary Phase resolution->solution_resolution Yes solution_tailing Adjust Mobile Phase pH Reduce Sample Load Check Column Health tailing->solution_tailing solution_fronting Reduce Sample Load Check Sample Solubility fronting->solution_fronting

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Purification_Workflow sample_prep 1. Sample Preparation (Dissolve & Filter) hplc_injection 2. HPLC Injection sample_prep->hplc_injection separation 3. Chromatographic Separation (Gradient Elution) hplc_injection->separation detection 4. UV Detection separation->detection fraction_collection 5. Fraction Collection detection->fraction_collection analysis 6. Purity Analysis of Fractions fraction_collection->analysis pooling 7. Pooling of Pure Fractions analysis->pooling If Pure evaporation 8. Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for HPLC purification.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for 3-Geranyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 3-Geranyl-4-methoxybenzoic acid. Accurate signal assignment is crucial for structural confirmation and purity assessment, and this resource is designed to assist you in interpreting your NMR spectra effectively.

Predicted ¹H and ¹³C NMR Chemical Shift Data

To aid in the assignment of your NMR spectra, the following tables summarize the predicted chemical shifts for this compound. These values are estimated based on the analysis of similar chemical structures and moieties, including geraniol (B1671447) and substituted methoxybenzoic acids.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J in Hz)
H-2'~5.30-5.45t~7.0
H-6'~5.05-5.15t~7.0
OCH₃~3.80-3.90s-
H-1'~3.30-3.40d~7.0
H-2~7.85-7.95d~2.0
H-5~6.85-6.95d~8.5
H-6~7.75-7.85dd~8.5, 2.0
H-4', H-5'~2.00-2.15m-
H-3'-CH₃~1.70s-
H-7'-CH₃~1.65s-
H-8'~1.60s-
COOH~11.0-13.0br s-

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (COOH)~170-175
C-4 (C-OCH₃)~160-165
C-2' (C=CH)~120-125
C-6' (C=CH)~123-128
C-3' (C=C(CH₃))~135-140
C-7' (C=C(CH₃)₂)~130-135
C-1' (CH₂)~25-30
C-4' (CH₂)~35-40
C-5' (CH₂)~25-30
C-3'-CH₃~16
C-7'-CH₃~17
C-8'~25
OCH₃~55-60
C-1 (Ar-C-COOH)~120-125
C-2 (Ar-CH)~130-135
C-3 (Ar-C-Geranyl)~130-135
C-5 (Ar-CH)~110-115
C-6 (Ar-CH)~130-135

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am seeing significant signal overlap in the aliphatic region (1.5-2.5 ppm) of my ¹H NMR spectrum. How can I resolve these signals?

A1: Signal overlap in the aliphatic region is common for the geranyl moiety due to the multiple methylene (B1212753) and methyl groups in similar chemical environments. Here are several strategies to resolve these signals:

  • Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and likely resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons), helping you trace the connectivity of the geranyl chain.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which can help differentiate overlapping proton signals if their attached carbons have different chemical shifts.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for confirming assignments and piecing together the molecular structure.[1]

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of your compound and may resolve the overlap.[1][3]

Q2: The chemical shifts of my aromatic protons do not match the predicted values. What could be the cause?

A2: Discrepancies in aromatic proton chemical shifts can arise from several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons.[3] Spectra recorded in aromatic solvents like benzene-d₆ will show different shifts compared to those recorded in chloroform-d₃.

  • Concentration Effects: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[1] Try acquiring the spectrum at a lower concentration.

  • pH Effects: The ionization state of the carboxylic acid can affect the electronic environment of the aromatic ring. Ensure your NMR solvent is neutral. If necessary, you can add a drop of D₂O to confirm the presence of the acidic proton, which should exchange and cause the COOH signal to disappear or broaden.[3]

Q3: I have extra peaks in my spectrum that I cannot assign to this compound. What are they?

A3: Unassigned peaks are often due to impurities in the sample.[4][5][6][7] Common sources of impurities include:

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[4][8]

  • Water: A broad singlet around 1.5-2.5 ppm in CDCl₃ or a peak around 3.3 ppm in DMSO-d₆ is often due to water.[3]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of starting materials or byproducts in your sample.

  • Grease: Silicon grease from glassware can appear as a singlet around 0.1 ppm.[6]

To identify these impurities, you can consult tables of common NMR solvent and impurity chemical shifts.[4][5][6][7][8] If you suspect residual solvent, placing the sample under high vacuum for an extended period may help remove it.[3]

Q4: The integration of my proton signals is not accurate. What should I do?

A4: Inaccurate integration can be caused by several factors:

  • Signal Overlap: If signals are overlapping, their integrations will be combined.[9] Using 2D NMR techniques or changing the solvent can help resolve the signals for accurate integration.[1][9]

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected before integrating the signals.

  • Relaxation Delays: For quantitative NMR, a longer relaxation delay (d1) may be necessary to ensure all protons have fully relaxed before the next pulse. This is particularly important when comparing the integrals of protons with very different relaxation times (e.g., aromatic vs. aliphatic).

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, you may need to try a different solvent or gently warm the sample.[3]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[10]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain good resolution.

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Due to the low natural abundance of ¹³C, more scans will be required to achieve a good signal-to-noise ratio (typically several hundred to several thousand scans). A longer relaxation delay (e.g., 2-5 seconds) is often used.

  • 2D NMR Acquisition (if needed):

    • Use standard pulse programs for COSY, HSQC, and HMBC experiments.[1] The spectral width and number of increments should be optimized to achieve adequate resolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR signal assignment issues.

troubleshooting_workflow NMR Signal Assignment Troubleshooting Workflow start Start: Acquire ¹H and ¹³C NMR Spectra check_peaks Are all expected peaks present and in the correct ratio? start->check_peaks unassigned_peaks Are there unassigned peaks? check_peaks->unassigned_peaks No overlap Is there significant signal overlap? check_peaks->overlap Yes incorrect_shifts Are chemical shifts significantly different from predicted values? check_peaks->incorrect_shifts Yes check_impurities Check for common impurities (solvents, water, grease) unassigned_peaks->check_impurities end Signal assignment complete unassigned_peaks->end No run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) overlap->run_2d_nmr change_solvent Acquire spectrum in a different solvent overlap->change_solvent incorrect_shifts->change_solvent check_concentration Check sample concentration incorrect_shifts->check_concentration repurify Repurify sample check_impurities->repurify Impurities identified reassign Re-evaluate signal assignments with new data check_impurities->reassign No impurities found run_2d_nmr->reassign change_solvent->reassign check_concentration->reassign repurify->start reassign->end

Caption: A flowchart for troubleshooting NMR signal assignment.

References

Technical Support Center: Overcoming Low Yields in Benzoic Acid Geranylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in benzoic acid geranylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the geranylation of benzoic acid?

A1: The most prevalent method for the geranylation of benzoic acid is the direct esterification of benzoic acid with geraniol (B1671447), often referred to as Fischer esterification. This reaction involves the formation of an ester bond between the carboxyl group of benzoic acid and the hydroxyl group of geraniol, with the elimination of water.[1] To drive this equilibrium reaction towards the product side, an acid catalyst is typically employed, and water is continuously removed.

Q2: What are the typical catalysts used for benzoic acid geranylation via esterification?

A2: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts.[1] These catalysts work by protonating the carbonyl oxygen of the benzoic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl group of geraniol.[1] While effective, strong acids like sulfuric acid can sometimes promote side reactions.[1]

Q3: What are realistic yield expectations for benzoic acid geranylation?

A3: Laboratory-scale synthesis of geranyl benzoate (B1203000) can typically achieve yields in the range of 70-85%. Industrial processes, with more optimized conditions, can reach yields of 90-95%.[1] If your yields are significantly below this range, it indicates that your reaction conditions may not be optimal or that side reactions are occurring.

Q4: Are there alternative methods to Fischer esterification for synthesizing geranyl benzoate?

A4: Yes, alternative methods can be employed, especially if the substrates are sensitive to the harsh conditions of acid catalysis. These include:

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild, neutral conditions.[2][3][4] It is particularly useful for sterically hindered alcohols or acid-labile substrates.[4]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine (B1218219) (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[5][6] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, which is relevant when using chiral alcohols.[5]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in benzoic acid geranylation reactions, primarily focusing on the Fischer esterification of benzoic acid and geraniol.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reaction: The esterification reaction is at equilibrium.[7]- Remove Water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343), hexane) to continuously remove water and shift the equilibrium towards the product.[1] - Use Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one (e.g., a 4-fold molar excess of the alcohol can increase theoretical yield to ~95%).[7]
2. Inactive or Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.- Check Catalyst Quality: Ensure the acid catalyst is not old or decomposed. - Increase Catalyst Loading: If the reaction is slow, a slight increase in the catalyst amount may be beneficial. However, be cautious as too much acid can promote side reactions.
3. Low Reaction Temperature: The reaction rate is temperature-dependent.- Ensure Reflux: Maintain the reaction at a gentle reflux to ensure a constant and sufficiently high temperature without losing volatile reactants.[1]
Formation of Significant Byproducts 1. Dehydration of Geraniol: Strong acid catalysts, particularly at high temperatures, can cause the dehydration of geraniol, leading to the formation of various terpene hydrocarbons.[1]- Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid.[1] - Control Temperature: Avoid excessive heating. Maintain a gentle reflux.
2. Oxidation of Geraniol: The double bonds in geraniol are susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures. This can lead to the formation of aldehydes, ketones, or other oxidation products.[8]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
3. Polymerization: Under strongly acidic conditions, geraniol can undergo polymerization.- Moderate Catalyst Concentration: Use the minimum effective amount of acid catalyst.
Difficult Product Purification 1. Presence of Unreacted Benzoic Acid: Benzoic acid can be difficult to separate from the geranyl benzoate product due to its polarity.- Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to convert the unreacted benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.
2. Presence of Unreacted Geraniol: Geraniol can co-distill with the product or have a similar polarity, making separation by chromatography challenging.- Optimize Stoichiometry: Use a slight excess of benzoic acid to ensure complete consumption of geraniol. - Chromatography: Use a carefully selected solvent system for silica (B1680970) gel chromatography to achieve good separation.
3. Formation of N-acylurea byproduct (in Steglich Esterification): A slow reaction can lead to the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove.[4]- Use DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient ester formation and to suppress the formation of the N-acylurea byproduct.[4]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Geraniol

This protocol describes a standard laboratory procedure for the synthesis of geranyl benzoate using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Benzoic Acid

  • Geraniol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add benzoic acid (1.0 equivalent), geraniol (1.2 equivalents), and toluene (to facilitate azeotropic removal of water).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents) or a few drops of concentrated H₂SO₄ to the mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected in the trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude geranyl benzoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification for Geranyl Benzoate Synthesis

This protocol provides a method for synthesizing geranyl benzoate under milder, neutral conditions, which is suitable for sensitive substrates.

Materials:

  • Benzoic Acid

  • Geraniol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), geraniol (1.2 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup Benzoic_Acid Benzoic Acid Reaction_Vessel Reaction Vessel with Dean-Stark Trap Benzoic_Acid->Reaction_Vessel Geraniol Geraniol Geraniol->Reaction_Vessel Catalyst Acid Catalyst (H+) Catalyst->Reaction_Vessel Geranyl_Benzoate Geranyl Benzoate Reaction_Vessel->Geranyl_Benzoate Esterification Water Water (removed) Reaction_Vessel->Water Purification Purification Geranyl_Benzoate->Purification Competing_Pathways Geraniol Geraniol Desired_Product Geranyl Benzoate (Desired Product) Geraniol->Desired_Product + Benzoic Acid (Esterification) Side_Product_1 Dehydration Products (e.g., Terpenes) Geraniol->Side_Product_1 Strong Acid / Heat Side_Product_2 Oxidation Products (e.g., Geranial) Geraniol->Side_Product_2 Air / Heat Benzoic_Acid Benzoic Acid Benzoic_Acid->Desired_Product

References

minimizing byproduct formation in 3-Geranyl-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Geranyl-4-methoxybenzoic acid.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Formation of Multiple Products

Possible Causes:

  • Carbocation Rearrangement of Geraniol (B1671447): Under acidic conditions, the geranyl carbocation can rearrange to more stable isomers, leading to a mixture of alkylated products.[1][2][3]

  • Cyclization of Geraniol: The acidic environment required for the Friedel-Crafts reaction can induce the cyclization of geraniol, forming non-aromatic terpene byproducts.[4][5][6]

  • Polyalkylation: The initial geranylation product can undergo a second geranylation, leading to di-geranylated byproducts.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can favor byproduct formation over the desired product.

Solutions:

ParameterRecommended AdjustmentRationale
Lewis Acid Catalyst Use a milder Lewis acid such as BF₃·OEt₂.Stronger Lewis acids like AlCl₃ can more readily promote carbocation rearrangements and cyclization of geraniol.[7][8]
Temperature Maintain a low reaction temperature (e.g., 0-25 °C).Higher temperatures provide the activation energy for rearrangement and cyclization pathways.
Stoichiometry Use a molar excess of 4-methoxybenzoic acid.This increases the probability of the geranyl cation reacting with the intended substrate rather than undergoing polyalkylation.[2]
Reaction Time Monitor the reaction closely by TLC or GC-MS and quench as soon as the starting material is consumed.Prolonged reaction times can lead to the formation of degradation and secondary byproducts.
Problem 2: Poor Regioselectivity - Formation of 2-Geranyl-4-methoxybenzoic Acid

Possible Cause:

  • The methoxy (B1213986) and hydroxyl (after demethylation) groups on the aromatic ring are ortho-, para-directing. While the 3-position (ortho to the methoxy group and meta to the carboxyl group) is the target, some substitution may occur at the 2-position (ortho to the carboxyl group).

Solutions:

ParameterRecommended AdjustmentRationale
Choice of Lewis Acid Use a bulky Lewis acid catalyst.A sterically hindered catalyst may favor substitution at the less hindered 3-position over the more sterically crowded 2-position.
Solvent Employ a non-polar solvent.The choice of solvent can influence the regioselectivity of Friedel-Crafts reactions. Experimentation with solvents like dichloromethane (B109758), carbon disulfide, or nitrobenzene (B124822) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the reactivity of geraniol under acidic conditions and include:

  • Isomers of the desired product: Resulting from carbocation rearrangements of the geranyl moiety before alkylation.[1][2][3]

  • Cyclized geraniol derivatives: Such as α-terpineol and other cyclic terpenes, which do not alkylate the benzoic acid.[4][5][6]

  • Di-geranylated 4-methoxybenzoic acid: A product of polyalkylation.[2]

  • Geranyl ethers: Formed by the reaction of geraniol with the hydroxyl group of 4-hydroxybenzoic acid if demethylation occurs.

Q2: Which Lewis acid is best for this synthesis?

A2: While strong Lewis acids like AlCl₃ are commonly used in Friedel-Crafts reactions, they can promote side reactions with sensitive substrates like geraniol. A milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is often preferred to minimize carbocation rearrangements and cyclization.[7][8]

Q3: How can I monitor the progress of the reaction to avoid over-reaction and byproduct formation?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for 4-methoxybenzoic acid, the desired product, and potentially major byproducts should be identified. The reaction should be stopped once the 4-methoxybenzoic acid spot has disappeared or significantly diminished to prevent the formation of secondary byproducts. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to monitor the relative concentrations of reactants and products.

Q4: What is the best method for purifying the crude product?

A4: Column chromatography on silica (B1680970) gel is the most effective method for separating this compound from the various byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the desired product from less polar terpene byproducts and more polar di-alkylated or rearranged products.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on standard Friedel-Crafts alkylation principles adapted for this specific synthesis.

Materials:

  • 4-Methoxybenzoic acid

  • Geraniol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzoic acid (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Catalyst: Slowly add BF₃·OEt₂ (1.1 equivalents) to the stirred solution.

  • Addition of Geraniol: In the dropping funnel, prepare a solution of geraniol (1.0 equivalent) in anhydrous DCM. Add the geraniol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding it to a beaker of crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Geraniol Geraniol Geranyl Carbocation Geranyl Carbocation Geraniol->Geranyl Carbocation + Lewis Acid Lewis Acid (BF3.OEt2) Lewis Acid (BF3.OEt2) Desired Product Desired Product Geranyl Carbocation->Desired Product + 4-Methoxybenzoic Acid Rearranged Carbocation Rearranged Carbocation Geranyl Carbocation->Rearranged Carbocation Rearrangement Cyclized Byproducts Cyclized Byproducts Geranyl Carbocation->Cyclized Byproducts Cyclization Polyalkylation Products Polyalkylation Products Desired Product->Polyalkylation Products + Geranyl Carbocation Rearranged Products Rearranged Products Rearranged Carbocation->Rearranged Products + 4-Methoxybenzoic Acid

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow start Low Yield / Multiple Products check_temp Is Reaction Temperature Low (0-25 °C)? start->check_temp check_catalyst Is a Mild Lewis Acid (e.g., BF3.OEt2) Used? check_temp->check_catalyst Yes adjust_temp Action: Lower Reaction Temperature check_temp->adjust_temp No check_stoich Is there an Excess of 4-Methoxybenzoic Acid? check_catalyst->check_stoich Yes adjust_catalyst Action: Switch to a Milder Catalyst check_catalyst->adjust_catalyst No adjust_stoich Action: Increase Molar Ratio of Benzoic Acid check_stoich->adjust_stoich No optimized Optimized Conditions check_stoich->optimized Yes adjust_temp->check_catalyst adjust_catalyst->check_stoich adjust_stoich->optimized

Caption: Troubleshooting workflow for low yield and multiple byproducts in the synthesis.

References

reaction condition optimization for selective C-prenylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective C-prenylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that may arise during the C-prenylation of phenols, offering potential causes and solutions to optimize your reaction conditions.

Issue 1: Low or No Product Yield

  • Question: I am not getting any of the desired C-prenylated product, or the yield is very low. What are the possible reasons and how can I improve it?

  • Possible Causes & Solutions:

    • Catalyst Inactivation: Phenolic hydroxyl groups can coordinate with and deactivate Lewis acid catalysts.[1] Consider using a higher catalyst loading or adding an additive that can prevent strong binding.

    • Inappropriate Catalyst: The choice of catalyst is crucial and substrate-dependent. If one catalyst is not working, screen a variety of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) or solid acid catalysts (e.g., Amberlyst 15).[2][3][4]

    • Poor Nucleophilicity of the Phenol (B47542): Phenols with electron-withdrawing groups may be less reactive. More forcing reaction conditions (higher temperature, stronger catalyst) might be necessary.

    • Unsuitable Solvent: The solvent can significantly impact the reaction. Ethereal solvents and methanol (B129727) have been reported to be unsuitable in some cases, while acetone (B3395972) and ethyl acetate (B1210297) have shown better results.[1] A solvent screen is recommended for new substrates.

    • Reaction Temperature: The reaction may require heating to proceed at an acceptable rate. For instance, using Amberlyst 15 with isoprene (B109036) is typically performed at 65-70 °C.[3]

Issue 2: Poor Regioselectivity (C- vs. O-Prenylation)

  • Question: My reaction is producing a significant amount of the O-prenylated ether instead of the desired C-prenylated product. How can I favor C-alkylation?

  • Possible Causes & Solutions:

    • Reaction Conditions: Harder Lewis acids and higher temperatures generally favor C-alkylation (Friedel-Crafts type). O-alkylation is often favored under milder, basic conditions (Williamson ether synthesis type).

    • Solvent Choice: The polarity of the solvent can influence the C/O selectivity. Non-polar solvents may favor C-alkylation.

    • Protecting Groups: While direct prenylation is often desired, protecting the phenolic hydroxyl group, performing the C-prenylation, and then deprotecting can be a reliable, albeit longer, route.[1]

    • Enzymatic Methods: Aromatic prenyltransferases can offer high selectivity for either C- or O-prenylation depending on the specific enzyme and substrate.[5]

Issue 3: Poor Regioselectivity (ortho- vs. para-Prenylation)

  • Question: I am getting a mixture of ortho- and para-prenylated isomers. How can I improve the selectivity for the desired isomer?

  • Possible Causes & Solutions:

    • Steric Hindrance: The regioselectivity is often governed by sterics. Bulky phenols may favor para-prenylation. The choice of prenylating agent can also influence the outcome.

    • Directing Groups: The presence of other substituents on the phenol ring can direct the incoming prenyl group. Ortho-directing groups like the hydroxyl group itself are key.

    • Catalyst and Temperature: The Lewis acid and reaction temperature can influence the ortho/para ratio. For example, BF₃·Et₂O has been used to achieve ortho-selectivity.[4][6]

    • Blocking the para-Position: If the para-position is blocked by another substituent, the reaction is forced to occur at the ortho-position.[7]

Issue 4: Formation of Multiple Prenylated Products

  • Question: My reaction is producing di- or even tri-prenylated products. How can I favor mono-prenylation?

  • Possible Causes & Solutions:

    • Stoichiometry: The most straightforward approach is to adjust the stoichiometry of the reactants. Use a limited amount of the prenylating agent (e.g., 1.0 to 1.1 equivalents).

    • Slow Addition: Adding the prenylating agent slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring multiple additions.[3]

    • Reaction Time: Shorter reaction times may reduce the formation of multiple prenylated products. Monitor the reaction by TLC or LC-MS to determine the optimal time to quench.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for optimizing the selective C-prenylation of a phenol and a logical approach to troubleshooting common issues.

G cluster_start Start cluster_conditions Initial Reaction Setup cluster_run Execution & Analysis cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_solutions Optimization Strategies Start Select Phenol & Prenylating Agent Conditions Choose Initial Conditions: - Catalyst (e.g., BF3·OEt2, AlCl3, Amberlyst 15) - Solvent (e.g., Acetone, Toluene, THF) - Temperature (e.g., RT, 65°C) - Stoichiometry (1:1.1 Phenol:Prenyl Agent) Start->Conditions RunRxn Run Reaction & Monitor (TLC/LC-MS) Conditions->RunRxn Analyze Analyze Product Mixture: - Yield - C/O Selectivity - ortho/para Selectivity - Mono/Multi-prenylation RunRxn->Analyze Success Successful Outcome? (Good Yield & Selectivity) Analyze->Success LowYield Low Yield? Success->LowYield No End Isolate Product Success->End Yes PoorSelectivity Poor Selectivity? LowYield->PoorSelectivity No Sol_Yield Increase Catalyst Load Screen Catalysts/Solvents Increase Temperature LowYield->Sol_Yield Yes MultiPrenyl Multi-prenylation? PoorSelectivity->MultiPrenyl No Sol_Selectivity Change Catalyst/Solvent Use Directing/Blocking Groups Consider Enzymatic Route PoorSelectivity->Sol_Selectivity Yes Sol_Multi Adjust Stoichiometry Slow Addition of Prenyl Agent Reduce Reaction Time MultiPrenyl->Sol_Multi Sol_Yield->RunRxn Re-run Sol_Selectivity->RunRxn Re-run Sol_Multi->RunRxn Re-run

Caption: A workflow for optimizing C-prenylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common prenylating agents for the C-prenylation of phenols?

A: Common prenylating agents include prenyl alcohol (3-methyl-2-buten-1-ol), prenyl bromide, and isoprene.[2][3][6][7] The choice of agent often depends on the chosen catalytic system. For example, prenyl alcohol is frequently used with Lewis acids like BF₃·OEt₂, while isoprene is used with solid acids like Amberlyst 15.[3][6]

Q2: Can I perform a selective C-prenylation without protecting the phenolic hydroxyl group?

A: Yes, direct C-prenylation of unprotected phenols is possible and is a major goal for efficiency.[1][8] Friedel-Crafts type reactions using Lewis acids or solid acid catalysts often work directly on unprotected phenols.[3][8] However, success is highly dependent on the substrate and reaction conditions.

Q3: What role do additives like AgOTf play in these reactions?

A: In some catalytic systems, additives are used to enhance the activity of the primary catalyst. For example, in a system using AlCl₃, AgOTf (silver triflate) can act as a co-catalyst. It is suggested that AgOTf facilitates the formation of a more active catalytic species.[1]

Q4: Are there any "green" or more environmentally friendly methods for C-prenylation?

A: Yes, research is ongoing to develop greener methods. The use of solid, reusable acid catalysts like Amberlyst 15 is one such approach, as it simplifies product purification and allows for catalyst recycling.[2][3] Biocatalysis using prenyltransferase enzymes is another promising green alternative.[5] Additionally, screening for greener solvents like acetone and ethyl acetate is also a consideration.[1]

Q5: How does the electronic nature of the phenol affect the reaction?

A: The C-prenylation of phenols is an electrophilic aromatic substitution. Therefore, electron-rich phenols (those with electron-donating groups) are more reactive and generally give higher yields.[7] Conversely, phenols with strong electron-withdrawing groups are less reactive and may require more forcing conditions or fail to react.

Data Tables for Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the optimization of C-prenylation of phenols.

Table 1: Optimization of Prenylation of Resveratrol with Prenol[1]

EntryCatalyst (10 mol%)Additive (10 mol%)SolventYield (%)
1AlCl₃AgOTfAcetone72
2FeCl₃AgOTfAcetone60
3Bi(OTf)₃-Acetone55
4AlCl₃AgOTfEtherNo Reaction
5AlCl₃AgOTfMethanolNo Reaction
6AlCl₃AgOTfDichloromethane45
7AlCl₃AgOTfEthyl Acetate65

Conditions: Resveratrol (1 mmol), Prenol (2 mmol), in 24 mL solvent under N₂ at room temperature overnight.

Table 2: Lewis Acid (BF₃·OEt₂) Mediated Prenylation of p-Methoxyphenol[4]

Entryp-Methoxyphenol (equiv.)Geraniol (equiv.)BF₃·OEt₂ (equiv.)Alkylated Product (%)Cyclized Product (%)
11.001.000.305050
21.301.000.306733
31.651.000.306733
42.001.000.307129
51.001.000.604258
61.001.000.901882

This table demonstrates how varying the stoichiometry of the phenol and the Lewis acid can shift the reaction outcome between direct alkylation and a subsequent cyclization.

Key Experimental Protocols

Protocol 1: General Procedure for AlCl₃/AgOTf Catalyzed Prenylation of Polyphenols[1][9]

  • To a solution of AlCl₃ (10 mol%) and AgOTf (10 mol%) in acetone (20 mL), add the polyphenol (1.0 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Prepare a solution of the prenyl alcohol (2.0 mmol) in acetone (4 mL).

  • Add the prenyl alcohol solution dropwise to the reaction mixture under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amberlyst 15 Catalyzed Prenylation of Phenols with Isoprene[3]

  • To a stirred mixture of Amberlyst 15 (e.g., 3.1 g for 15 mmol of phenol) and the phenol (15.0 mmol) in THF (3.5 mL), heat the mixture to 65-70 °C.

  • Prepare a solution of isoprene (1.1 equivalents, e.g., 16.0 mmol) in a non-polar solvent like heptane (B126788) (5 mL).

  • Add the isoprene solution dropwise to the heated reaction mixture over a period of 2 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Cool the reaction mixture and add diethyl ether (25 mL) to dilute.

  • Filter off the Amberlyst 15 resin and wash it with hot acetone (2 x 25 mL). The catalyst can be recovered and reused.

  • Combine the filtrates and remove the solvents under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate the desired product.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Geranyl-4-methoxybenzoic Acid and 3-Geranyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Geranyl-4-hydroxybenzoic acid and its methoxy (B1213986) derivative, 3-geranyl-4-methoxybenzoic acid, are members of the geranylated benzoic acid family, a class of compounds that has garnered interest for its potential therapeutic properties. These molecules share a common structural framework, featuring a benzoic acid core substituted with a lipophilic geranyl tail. The key distinction lies in the functional group at the 4-position of the benzene (B151609) ring: a hydroxyl group in the former and a methoxy group in the latter. This seemingly minor structural variance can have a profound impact on their biological activities.

This guide provides a comparative analysis of the bioactivity of these two compounds. It is important to note that while research exists on geranylated hydroxybenzoic acids, direct comparative studies on the bioactivities of this compound and 3-geranyl-4-hydroxybenzoic acid are limited. Therefore, this guide draws upon available data for structurally related compounds to infer and highlight the likely differences in their biological profiles, particularly in the context of anti-inflammatory effects.

Comparative Bioactivity Data

Direct quantitative comparisons of the bioactivity of this compound and 3-geranyl-4-hydroxybenzoic acid are not extensively available in the scientific literature. However, a study on the closely related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, provides valuable insights into the influence of the 4-position substituent on anti-inflammatory activity. The findings from this study are summarized below and are used to extrapolate the potential activities of the two compounds of interest.

BioactivityCompoundExperimental ModelKey Quantitative DataReference
Anti-inflammatory 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidTPA-induced inflammation in mouse ears65% inhibitory effect at 500 µ g/ear [1][2]
Anti-inflammatory 3-Geranyl-4-methoxy-5-(3'-methyl-2'-butenyl)benzoic acid (Methyl ether derivative)TPA-induced inflammation in mouse ears27% inhibitory effect at 500 µ g/ear [1][2]

TPA: 12-O-tetradecanoylphorbol-13-acetate

The data strongly suggests that the presence of a hydroxyl group at the 4-position is crucial for potent anti-inflammatory activity in this class of compounds. The methylation of this hydroxyl group, resulting in a methoxy group, leads to a significant reduction in efficacy.[1][2] This is likely due to the ability of the hydroxyl group to act as a hydrogen bond donor and its potential involvement in antioxidant mechanisms that can mitigate inflammation. The study also highlighted that the carboxylic acid and the lipophilic geranyl moieties are essential for the observed anti-inflammatory effects.[1][2]

Experimental Protocols

The following is a detailed methodology for the key anti-inflammatory experiment cited in the table above, which provides a framework for how the bioactivity of these compounds can be assessed.

TPA-Induced Ear Inflammation in Mice [1][2]

  • Animals: Male ICR mice (5 weeks old) were used for the study.

  • Induction of Inflammation: Inflammation was induced by applying a solution of 1 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 10 µl of acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse.

  • Test Compound Application: The test compounds (3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid and its methyl ether derivative) were dissolved in acetone and applied to the right ear at a dose of 500 µg per ear, 30 minutes after the TPA application. The left ear served as a control and received only acetone.

  • Assessment of Inflammation: After 24 hours, the mice were sacrificed, and circular sections (6 mm in diameter) were punched out from both ears and weighed. The extent of inflammation was quantified by the difference in weight between the right (TPA-treated) and left (control) ear punches.

  • Calculation of Inhibitory Effect: The inhibitory effect (%) was calculated using the following formula:

    where A is the increase in ear weight in the TPA-only treated group, and B is the increase in ear weight in the TPA and test compound treated group.

Visualizing Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the bioactivity of geranylated benzoic acids.

G Hypothesized Anti-inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., TPA) PKC Protein Kinase C (PKC) Inflammatory_Stimulus->PKC Cell_Membrane NF_kB_Pathway NF-κB Pathway PKC->NF_kB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Geranyl_Hydroxybenzoic_Acid 3-Geranyl-4-hydroxybenzoic acid Geranyl_Hydroxybenzoic_Acid->NF_kB_Pathway Inhibition (Strong) Geranyl_Methoxybenzoic_Acid This compound Geranyl_Methoxybenzoic_Acid->NF_kB_Pathway Inhibition (Weak)

Caption: Hypothesized anti-inflammatory mechanism of geranylated benzoic acids.

G General Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound_Synthesis Compound Synthesis/ Isolation Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Compound_Synthesis->Antioxidant_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Compound_Synthesis->Enzyme_Inhibition Cell_Viability Cell Viability/Toxicity Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Cell_Viability->Cell_Culture Gene_Expression Gene Expression Analysis (e.g., qPCR) Cell_Culture->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot) Cell_Culture->Protein_Expression Animal_Model Animal Models of Disease (e.g., Inflammation, Cancer) Protein_Expression->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Animal_Model->Toxicology

Caption: General experimental workflow for screening the bioactivity of novel compounds.

Conclusion and Future Directions

The available evidence, though indirect, strongly indicates that 3-geranyl-4-hydroxybenzoic acid is likely to possess more potent anti-inflammatory properties than its methoxy counterpart, this compound. The free hydroxyl group at the 4-position appears to be a key determinant of this activity.

For researchers and drug development professionals, this structure-activity relationship is a critical consideration in the design of novel therapeutic agents based on the geranylated benzoic acid scaffold. Future research should focus on direct, head-to-head comparisons of these two compounds across a range of biological assays, including antioxidant, antimicrobial, and cytotoxic evaluations, to provide a more complete picture of their therapeutic potential. Investigating their effects on specific molecular targets and signaling pathways will further elucidate their mechanisms of action and guide the development of more effective and selective drugs.

References

A Comparative Analysis of the Biological Activity of 3-Geranyl-4-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of 3-geranyl-4-hydroxybenzoic acid, a naturally derived compound with demonstrated anti-inflammatory properties. Due to a scarcity of publicly available data on a series of 3-geranyl-4-methoxybenzoic acid analogs, this guide focuses on a well-studied hydroxylated analog, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, to provide insights into the potential structure-activity relationships within this class of compounds. The guide details the experimental protocols for key biological assays and explores potential signaling pathways that may be modulated by these compounds.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid and its simple derivatives. The data is derived from a study investigating the suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears.

CompoundDose (µg)Inhibitory Effect (IE %)Reference
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid50065%
Acetate derivative50038%
Methyl ether derivative50027%
Methyl ester derivative500Inactive
Dimethyl derivative500Inactive

Preliminary structure-activity relationship (SAR) observations suggest that the free carboxylic acid and phenolic hydroxyl groups are crucial for the anti-inflammatory activity of this scaffold. Esterification or etherification of these functional groups leads to a significant reduction or complete loss of activity.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the biological activity of this compound analogs are provided below. These protocols are based on standard assays used for evaluating anti-inflammatory and cytotoxic properties of benzoic acid derivatives.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs) dissolved in Dimethyl Sulfoxide (DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. A vehicle control (DMSO) should be included.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

    • Calculate the percentage of nitric oxide inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7) or normal cell lines (e.g., Phoenix kidney epithelial cells)

  • Appropriate cell culture medium

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Signaling Pathway Diagrams

While the direct effects of this compound analogs on specific signaling pathways are not yet fully elucidated, many anti-inflammatory and cytotoxic compounds are known to modulate key cellular signaling cascades such as the NF-κB and MAPK pathways. The following diagrams illustrate these pathways, which represent potential targets for this class of compounds.

NF_kB_Signaling_Pathway Potential NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylates (Inhibition Point?) NFkB_Dimer p65/p50 IkB->NFkB_Dimer Inhibits Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome Degradation p65 p65 p50 p50 NFkB_Dimer_nuc p65/p50 NFkB_Dimer->NFkB_Dimer_nuc Translocation Target_Genes Pro-inflammatory Target Genes (e.g., iNOS, COX-2, TNF-α) NFkB_Dimer_nuc->Target_Genes Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by bioactive compounds.

MAPK_Signaling_Pathway Potential MAPK Signaling Pathway Modulation cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stress_Signal Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates (Inhibition Point?) MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates (Inhibition Point?) Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Translocates & Phosphorylates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Potential modulation of the MAPK signaling cascade by bioactive compounds.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and evaluation of the biological activity of this compound analogs.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening Start Start: Compound Library Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine Cytotoxicity IC₅₀ Cytotoxicity_Screening->Determine_IC50 Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Assay in LPS-stimulated cells) Determine_IC50->Anti_inflammatory_Screening Select non-toxic concentrations SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Determine_IC50_AI Determine Anti-inflammatory IC₅₀ Anti_inflammatory_Screening->Determine_IC50_AI Determine_IC50_AI->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) SAR_Analysis->Mechanism_Studies For potent compounds Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Geranylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is a cornerstone of modern therapeutic design. This guide offers a comparative analysis of the structure-activity relationships (SAR) of geranylated benzoic acids, a class of natural products with promising biological activities. While comprehensive quantitative SAR studies on a wide range of systematically modified geranylated benzoic acids are limited in publicly available literature, this guide synthesizes the existing experimental data to provide valuable insights for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

Geranylated benzoic acids, characterized by a benzoic acid core substituted with a ten-carbon geranyl group, have demonstrated a spectrum of biological effects, most notably antifungal and protease inhibitory activities. The lipophilic geranyl tail significantly influences the molecule's interaction with biological targets.

Antifungal Activity

The preliminary SAR data suggests that the presence and position of both the geranyl group and other substituents on the benzoic acid ring are crucial for antifungal efficacy. Modifications to these moieties can significantly impact the compound's ability to inhibit fungal growth.

Compound/DerivativeModificationTarget FungiActivity (IC50/MIC)
Prenylated Benzoic Acid Derivative 1 3-geranyl-4-hydroxybenzoic acidFusarium sp.Active (Specific IC50 not provided)[1]
Prenylated Benzoic Acid Derivative 2 2-geranyl-4-hydroxybenzoic acidFusarium sp.Active (Specific IC50 not provided)[1]
Benzoic Acid UnsubstitutedAlternaria solaniIC50: ~100 ppm[2]
ρ-hydroxybenzoic acid 4-hydroxyAlternaria solaniIC50: ~150 ppm[2]
Protocatechuic acid 3,4-dihydroxyAlternaria solaniIC50: ~200 ppm[2]

Note: The data for geranylated derivatives from Piper cumanense was qualitative. The benzoic acid derivatives are included for comparison of the core scaffold's activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. The following are protocols for key assays used in evaluating the bioactivity of geranylated benzoic acids.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is widely used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[3][4]

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Yeast Peptone Dextrose Agar for yeasts). A suspension of fungal spores or cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).[5]

  • Preparation of Test Compound: The geranylated benzoic acid derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate also includes a positive control (fungal suspension with no compound) and a negative control (broth only). The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).[5]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3]

Protease Inhibition Assay (Caseinolytic Method)

This assay measures the ability of a compound to inhibit the activity of a protease, such as trypsin or subtilisin.[6][7]

  • Reagent Preparation:

    • Substrate Solution: A solution of casein (e.g., 1% w/v) is prepared in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).[7]

    • Protease Solution: A solution of the protease (e.g., trypsin, 0.1 mg/mL) is prepared in the same buffer.[7]

    • Inhibitor Solution: The geranylated benzoic acid derivative is dissolved in a suitable solvent and diluted to various concentrations.

    • Terminating Reagent: A solution of trichloroacetic acid (TCA) (e.g., 0.44 M) is used to stop the reaction.[7]

  • Assay Procedure:

    • The protease solution is pre-incubated with the inhibitor solution (or solvent control) for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]

    • The casein substrate is added to the mixture to start the reaction, and the incubation continues for a set period (e.g., 30 minutes).[7]

    • The reaction is terminated by the addition of TCA, which precipitates the undigested casein.[7]

  • Quantification:

    • The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 280 nm) to quantify the amount of soluble peptides released by the protease activity.

    • The percentage of inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.

SAR_Experimental_Workflow Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Geranylated Benzoic Acid Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Bioassay (e.g., Antifungal Screen) characterization->primary_assay dose_response Dose-Response & IC50/MIC Determination primary_assay->dose_response secondary_assay Secondary Assays (e.g., Protease Inhibition) dose_response->secondary_assay data_compilation Compile Activity Data secondary_assay->data_compilation sar_analysis Structure-Activity Relationship Analysis data_compilation->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

MAPK_Signaling_Pathway Hypothesized MAPK Signaling Pathway Inhibition gba Geranylated Benzoic Acid raf Raf gba->raf Inhibition receptor Cell Surface Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: A simplified diagram of the MAPK signaling pathway, a potential target for inhibition by natural products like geranylated benzoic acids.[8][9]

SAR_Logic_Diagram Key SAR Insights for Geranylated Benzoic Acids cluster_features Structural Features activity Biological Activity (e.g., Antifungal) geranyl Geranyl Group geranyl->activity Increases Lipophilicity & Target Interaction benzoic_acid Benzoic Acid Core benzoic_acid->activity Essential Scaffold substituents Ring Substituents (e.g., -OH) substituents->activity Modulates Potency & Selectivity

Caption: A logical diagram summarizing the key structural features influencing the biological activity of geranylated benzoic acids.

Conclusion

The study of geranylated benzoic acids presents a promising avenue for the discovery of new therapeutic agents. The available data, though not exhaustive, indicates that the geranyl moiety is a critical determinant of biological activity, likely by enhancing membrane permeability and interaction with hydrophobic binding pockets. The position and nature of substituents on the benzoic acid ring further modulate this activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of geranylated benzoic acid analogs to establish a more comprehensive and quantitative structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this intriguing class of natural products.

References

In-Depth Analysis of 3-Geranyl-4-methoxybenzoic Acid's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel compounds with potential anticancer properties is a critical endeavor. This guide provides a comparative overview of the activity of 3-Geranyl-4-methoxybenzoic acid across different cancer cell lines. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the direct anticancer effects of this particular compound.

While the geranyl and methoxybenzoic acid moieties are present in various natural and synthetic compounds with demonstrated biological activities, including anticancer effects, "this compound" itself has not been the subject of published studies detailing its cytotoxicity, mechanism of action, or effects on signaling pathways in cancer cells.

This guide will, therefore, provide a comparative analysis based on structurally related compounds to offer potential insights and directions for future research into the therapeutic promise of this compound.

Comparative Analysis of Structurally Related Compounds

To extrapolate the potential activity of this compound, we will consider the known anticancer effects of compounds sharing its key structural features: a geranyl group and a methoxybenzoic acid scaffold.

1. Geraniol (B1671447) and Geranylated Compounds:

Geraniol, a monoterpene alcohol that forms the geranyl group, has been shown to exhibit anticancer properties in various cancer cell lines. Research indicates that geraniol can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression. For instance, studies on compounds with geranyloxy modifications, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, suggest that the presence of the geranyl chain can contribute to chemopreventive effects.[1]

2. Methoxybenzoic Acid Derivatives:

Derivatives of methoxybenzoic acid have also been investigated for their therapeutic potential. For example, veratric acid (3,4-dimethoxybenzoic acid) and anisic acid (4-methoxybenzoic acid) have been reported to possess antitumor activities.[2] Furthermore, a methyl ester of a related compound, 4-hydroxy-3-methoxybenzoic acid, has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells, leading to the induction of apoptosis.[3][4]

Hypothesized Activity and Signaling Pathways of this compound

Based on the activities of its structural relatives, it can be hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines. The lipophilic geranyl tail could facilitate cell membrane interaction and uptake, while the methoxybenzoic acid core could be crucial for interacting with intracellular targets.

Potential Signaling Pathways:

Should this compound possess anticancer activity, it might modulate one or more of the following signaling pathways, which are commonly affected by its structural analogs:

  • Apoptosis Induction: The compound could potentially trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. This is a common mechanism for many natural and synthetic anticancer agents.

  • Cell Cycle Regulation: It might interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell proliferation.

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Compounds with similar structures have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and apoptosis. Modulation of this pathway is another potential mechanism of action.

Below is a conceptual workflow for the initial screening of this compound's anticancer activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Signaling Pathway Elucidation Compound Synthesis\nand Purification Compound Synthesis and Purification Cytotoxicity Screening\n(MTT/SRB Assay) Cytotoxicity Screening (MTT/SRB Assay) Compound Synthesis\nand Purification->Cytotoxicity Screening\n(MTT/SRB Assay) Determination of IC50 Values\nin Multiple Cancer Cell Lines Determination of IC50 Values in Multiple Cancer Cell Lines Cytotoxicity Screening\n(MTT/SRB Assay)->Determination of IC50 Values\nin Multiple Cancer Cell Lines Apoptosis Assays\n(Annexin V/PI, Caspase Activity) Apoptosis Assays (Annexin V/PI, Caspase Activity) Determination of IC50 Values\nin Multiple Cancer Cell Lines->Apoptosis Assays\n(Annexin V/PI, Caspase Activity) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays\n(Annexin V/PI, Caspase Activity)->Cell Cycle Analysis\n(Flow Cytometry) Western Blot Analysis\n(Key Signaling Proteins) Western Blot Analysis (Key Signaling Proteins) Cell Cycle Analysis\n(Flow Cytometry)->Western Blot Analysis\n(Key Signaling Proteins) Identification of\nTarget Pathways Identification of Target Pathways Western Blot Analysis\n(Key Signaling Proteins)->Identification of\nTarget Pathways Preclinical Animal Studies Preclinical Animal Studies Identification of\nTarget Pathways->Preclinical Animal Studies

Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.

Experimental Protocols for Future Studies

To validate the hypothesized anticancer activity of this compound, the following standard experimental protocols would be essential.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Proteins:

  • Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently unavailable, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a geranyl moiety and a methoxybenzoic acid core suggests that it may possess cytotoxic and pro-apoptotic properties against a range of cancer cell lines.

Future research should focus on the synthesis and in vitro screening of this compound to determine its IC50 values across a panel of cancer cell lines. Positive hits would then warrant further investigation into its mechanism of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways. Such studies are essential to unlock the potential of this novel compound in the field of oncology.

Below is a conceptual diagram of a potential signaling pathway that could be affected by this compound, based on the activity of related compounds.

G cluster_0 Cellular Interior This compound This compound PI3K PI3K This compound->PI3K Inhibition Cell Membrane Cell Membrane Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition of Apoptosis Bax Bax Bcl-2->Bax Inhibition Caspase-9 Caspase-9 Bax->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized signaling pathway targeted by this compound.

References

A Comparative Analysis of Prenylated vs. Geranylated Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of prenylated and geranylated benzoic acid derivatives, focusing on their biological activities, underlying signaling pathways, and the experimental methodologies used for their evaluation.

While both prenylation and geranylation involve the attachment of isoprenoid chains to a molecular scaffold, in this case, benzoic acid, the seemingly minor difference in the length of these chains—a C5 prenyl unit versus a C10 geranyl unit—can lead to significant variations in biological activity. This distinction is crucial in the fields of pharmacology and drug discovery, where such subtle structural modifications can dramatically alter a compound's efficacy and mechanism of action.

Quantitative Comparison of Biological Activities

Direct comparative studies on the biological activities of prenylated versus geranylated benzoic acid derivatives are limited in publicly available literature. However, by compiling data from various sources, we can infer trends and highlight the potential of each class of compounds. The following tables summarize the reported biological activities of representative prenylated and geranylated benzoic acid derivatives.

Table 1: Biological Activities of Prenylated Benzoic Acid Derivatives

CompoundBiological ActivityAssay SystemIC50 / ActivityReference
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidAnti-leishmanialLeishmania braziliensis promastigotes6.5 µg/mL[1]
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acidTrypanocidalTrypanosoma cruzi trypomastigotes16.5 µg/mL[1]
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acidAnti-plasmodialPlasmodium falciparum3.2 µg/mL[1]
Prenylated hydroxybenzoic acid 1 (from Piper garagaranum)Anti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 macrophages18 ± 3 µM[2]
Prenylated hydroxybenzoic acid 2 (from Piper garagaranum)Anti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 macrophages26 ± 5 µM[2]
Prenylated Benzoic Acid Derivative 2Antioxidant (DPPH radical scavenging)DPPH Assay12.67 µg/mL[3]
Prenylated Benzoic Acid Derivative 3Antioxidant (DPPH radical scavenging)DPPH Assay1.08 µg/mL[3]
Prenylated Benzoic Acid Derivative 2CytotoxicHuman oral cancer cell lines (AW13516)GI50: 19.61 µg/mL[3]
Prenylated Benzoic Acid Derivative 3CytotoxicHuman oral cancer cell lines (AW13516)GI50: 10.25 µg/mL[3]

Table 2: Biological Activities of Geranylated Benzoic Acid Derivatives

CompoundBiological ActivityAssay SystemActivityReference
C- and O-geranylated derivatives of 3,4-dihydroxybenzoic acid and p-hydroxybenzoic acidProtease inhibitionSubtilisin and pepsinWeak inhibition[4]
3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acidAntiherbivoreSpodoptera exigua larvaeReduced larval development and pupal mass[5][6]

Comparative Insights:

From the available data, prenylated benzoic acid derivatives, particularly those isolated from Piper species, have demonstrated a broader range of potent biological activities, including anti-parasitic, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] In contrast, the reported biological activities for geranylated benzoic acid derivatives are less extensive, with one study indicating weak protease inhibition.[4] It is important to note that the antiherbivore activity of a geranylated derivative has been reported, suggesting its potential in ecological applications.[5][6] The difference in the length and flexibility of the prenyl versus the geranyl group likely influences the binding affinity of these compounds to their respective biological targets. The longer geranyl chain may provide more extensive hydrophobic interactions but could also introduce steric hindrance, potentially reducing activity in some cases.

Signaling Pathways: The Role of Prenylation and Geranylation

Prenylation and geranylation are crucial post-translational modifications that regulate the function of numerous proteins, particularly small GTPases of the Ras superfamily (e.g., Ras, Rho, Rac).[7] These modifications facilitate the anchoring of proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.[8] The differential effects of prenylation versus geranylation on benzoic acid derivatives can be inferred from the general principles of these modifications in protein function.

The length of the isoprenoid chain can influence the subcellular localization and protein-protein interactions of the modified molecule.[9] While farnesylation (a form of prenylation) and geranylgeranylation are sometimes interchangeable for certain proteins, for others, the specific length of the lipid anchor is critical for proper function.[9]

Signaling_Pathways General Role of Prenylation/Geranylation in Signaling cluster_modifications Isoprenoid Modifications cluster_targets Molecular Targets cluster_effects Cellular Effects Prenylation Prenylation (C5 increments) Benzoic_Acid Benzoic Acid Derivative Prenylation->Benzoic_Acid Modification Proteins Signaling Proteins (e.g., Small GTPases) Prenylation->Proteins Post-translational Modification Geranylation Geranylation (C10 increments) Geranylation->Benzoic_Acid Modification Geranylation->Proteins Post-translational Modification Membrane_Localization Membrane Localization and Trafficking Benzoic_Acid->Membrane_Localization Proteins->Membrane_Localization Protein_Interaction Protein-Protein Interactions Membrane_Localization->Protein_Interaction Downstream_Signaling Downstream Signaling Cascades Protein_Interaction->Downstream_Signaling Biological_Activity Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) Downstream_Signaling->Biological_Activity

Caption: General mechanism of how prenylation and geranylation can influence the biological activity of benzoic acid derivatives by affecting their interaction with cellular membranes and signaling proteins.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies commonly employed in the evaluation of benzoic acid derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]

  • Objective: To assess the effect of the compounds on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay

  • Objective: To measure drug-induced cytotoxicity and cell proliferation.

  • Methodology:

    • Follow steps 1 and 2 of the MTT assay.

    • Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

Cytotoxicity_Workflow Workflow for Cytotoxicity Assays (MTT/SRB) Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Benzoic Acid Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h Assay_Step Add MTT or Fix/Stain with SRB Incubation_48_72h->Assay_Step Measurement Measure Absorbance Assay_Step->Measurement Data_Analysis Calculate % Viability and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the cytotoxicity of benzoic acid derivatives using MTT or SRB assays.

Anti-inflammatory Assay

Inhibition of Nitric Oxide (NO) Production [2]

  • Objective: To evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in macrophages.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the IC50 value for NO inhibition.

Conclusion

The addition of prenyl or geranyl groups to the benzoic acid scaffold significantly influences its biological activity. Current evidence suggests that prenylated derivatives exhibit a wider array of potent bioactivities compared to their geranylated counterparts. This is likely due to the specific interactions of the isoprenoid chain with biological targets, affecting membrane localization and signal transduction.

For researchers in drug development, these findings underscore the importance of exploring different isoprenoid modifications to optimize the therapeutic potential of lead compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The provided experimental protocols offer a robust framework for conducting such investigations. preclinical and clinical development. The provided experimental protocols offer a robust framework for conducting such investigations.

References

The Analytical Edge: A Comparative Guide to 3-Geranyl-4-methoxybenzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and reliability of analytical reference standards are paramount. 3-Geranyl-4-methoxybenzoic acid, a naturally occurring prenylated benzoic acid derivative, is emerging as a valuable tool in this regard. This guide provides an objective comparison of its performance as an analytical reference standard against other common alternatives, supported by experimental data and detailed methodologies.

Unveiling the Potential: Properties of this compound

This compound (GMBA) is a lipophilic compound with a molecular weight of 288.4 g/mol . Its structure, featuring a benzoic acid core with a geranyl and a methoxy (B1213986) substituent, confers distinct chromatographic and spectroscopic properties. These characteristics make it an ideal candidate for use as an internal or external standard in the analysis of complex mixtures, particularly in the fields of natural product chemistry, pharmacology, and metabolomics.

Performance in Analytical Techniques: A Comparative Overview

The utility of an analytical standard is defined by its performance in various analytical techniques. Here, we compare the expected performance of GMBA with established standards like benzoic acid and p-hydroxybenzoic acid in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry. The performance of a reference standard is evaluated based on parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterThis compound (GMBA) (Predicted)Benzoic Acid[1]p-Hydroxybenzoic Acid[2]
Linearity Range (µg/mL) 1 - 2505 - 2005 - 100
Correlation Coefficient (r²) > 0.999> 0.9998> 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.30.422.5
Limit of Quantitation (LOQ) (µg/mL) ~ 1.01.145

Note: The data for GMBA is predicted based on the performance of similar complex phenolic compounds in validated HPLC methods. The increased lipophilicity of GMBA may contribute to a lower limit of detection compared to the more polar benzoic and p-hydroxybenzoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS is the technique of choice. Derivatization is often required for non-volatile compounds like benzoic acids to increase their volatility.

ParameterThis compound (GMBA) (Predicted)Benzoic Acid (as methyl ester)p-Hydroxybenzoic Acid (as silyl (B83357) derivative)
Derivatization Required (e.g., methylation, silylation)Required (e.g., methylation)Required (e.g., silylation)
Expected LOD (ng/mL) < 1~ 10~ 5
Key Mass Fragments (m/z) Dependent on derivatization, expected fragments from geranyl chain and benzoic acid moiety.136 (M+), 105, 77268 (M+), 253, 73 (for TMS derivative)

Experimental Protocols: A Guide to Implementation

Reproducibility is key in scientific research. The following are detailed methodologies for the analysis of benzoic acid derivatives, which can be adapted for this compound.

HPLC Method for Analysis of Benzoic Acid Derivatives

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid). A typical gradient could be starting from 60% water and decreasing to 20% over 20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength of 254 nm.

Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard (GMBA, benzoic acid, or p-hydroxybenzoic acid) in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

GC-MS Method for Analysis of Benzoic Acid Derivatives

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Derivatization (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizing the Biological Context and Workflow

To understand the relevance of this compound and the analytical process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram GCMS->Chromatogram Quantification Quantification using Reference Standard Chromatogram->Quantification Results Results Interpretation Quantification->Results

Caption: A generalized workflow for the analysis of this compound.

Many natural compounds, including prenylated benzoic acids, exhibit anti-inflammatory properties. A key mechanism for this activity is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents itself as a robust and reliable analytical reference standard, particularly for the analysis of complex lipophilic compounds. Its distinct chromatographic behavior and potential for high sensitivity in both HPLC and GC-MS make it a superior choice for researchers requiring precise and accurate quantification. While established standards like benzoic acid have their place, the unique properties of GMBA offer a significant advantage in specialized analytical applications. The provided experimental protocols and diagrams serve as a foundational guide for the successful implementation of GMBA as a reference standard in your laboratory.

References

A Comparative Efficacy Analysis: 3-Geranyl-4-methoxybenzoic Acid and Tranilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known efficacy of the established anti-allergic drug Tranilast (B1681357) with the potential therapeutic profile of 3-Geranyl-4-methoxybenzoic acid. Due to a lack of direct experimental data for this compound, its properties are inferred from structurally similar compounds, including 3-Geranyl-4-hydroxybenzoic acid and 2-Hydroxy-3-methoxybenzoic acid.

Executive Summary

Tranilast is a well-documented anti-allergic and anti-inflammatory agent with multiple mechanisms of action, including the stabilization of mast cells and the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. In contrast, while direct evidence is limited, the structural components of this compound suggest potential anti-inflammatory and anti-allergic activities. The geranyl group is associated with anti-inflammatory properties, and related benzoic acid derivatives have demonstrated the ability to modulate mast cell-mediated allergic reactions. This guide presents the available data to facilitate a scientific comparison and to highlight areas for future research into the therapeutic potential of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the known quantitative data for Tranilast and the inferred potential for this compound based on related compounds.

Table 1: Mast Cell Stabilization

CompoundAssayCell TypeConcentration% Inhibition of DegranulationCitation
Tranilast Antigen-induced degranulationRat Peritoneal Mast CellsNot SpecifiedRemarkable inhibition[1]
Tranilast Coronary Microembolisation (in vivo)Swine Myocardial Mast Cells50 mg/kg, p.o., b.d.Suppressed accumulation and degranulation[2]
2-Hydroxy-3-methoxybenzoic acid (o-VA) DNP-HSA-induced degranulationRBL-2H3 cells1–100 μmol/LDose-dependent inhibition[3][4]
2-Hydroxy-3-methoxybenzoic acid (o-VA) Ovalbumin-induced anaphylaxis (in vivo)Mice2, 10, 50 mg/kgDose-dependent attenuation[3][4]
This compound ---Data Not Available-

Table 2: Anti-Inflammatory Activity

CompoundModelKey FindingsCitation
Tranilast Allergic Rhinitis (Clinical)Significant inhibition of sneezing and stuffiness with pre-seasonal treatment.[5]
Tranilast Colorectal Cancer XenograftReduced tumor growth and fibrosis.[6][7]
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid TPA-induced inflammation on mouse ears65% inhibition at 500 micrograms.[8][9]
Benzoic Acid Derivatives GeneralExhibit anti-inflammatory properties.[10]
This compound -Data Not Available-

Table 3: TGF-β Pathway Inhibition

CompoundCell LineEffectConcentrationCitation
Tranilast Human Lung Cancer Cells (A549, PC14)Inhibited TGF-β1–induced EMT and invasion via Smad4 suppression.Not Specified[11][12]
Tranilast Normal Rat Kidney Epithelial Cells (NRK-52E)Attenuated TGF-β1-induced EMT in a concentration-dependent manner.100, 200, 400µM[13]
This compound -Data Not Available--

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Mast Cell Degranulation Assay

Objective: To assess the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

General Protocol (in vitro):

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells (e.g., rat peritoneal mast cells) are sensitized with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or Tranilast) for a specified period.

  • Degranulation Induction: Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin) or other stimulants like compound 48/80 or calcium ionophore A23187.[3][4]

  • Quantification of Mediator Release: The release of β-hexosaminidase or histamine (B1213489) into the cell supernatant is quantified as a measure of degranulation. Tryptase activity can also be measured.[14]

  • Data Analysis: The percentage inhibition of degranulation by the test compound is calculated relative to the vehicle control.

TGF-β Induced Epithelial-Mesenchymal Transition (EMT) Assay

Objective: To determine the inhibitory effect of a compound on TGF-β-mediated cellular changes associated with fibrosis and cancer metastasis.

General Protocol:

  • Cell Culture: A suitable epithelial cell line, such as human lung cancer cells (A549) or normal rat kidney epithelial cells (NRK-52E), is cultured.[11][12][13]

  • Treatment: Cells are treated with TGF-β1 to induce EMT, in the presence or absence of the test compound at various concentrations.

  • Morphological Analysis: Changes in cell morphology from epithelial (cobblestone-like) to mesenchymal (spindle-shaped) are observed using phase-contrast microscopy.

  • Western Blot Analysis: The expression levels of EMT markers are assessed. This typically includes the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin). The expression and phosphorylation of key signaling proteins in the TGF-β pathway, such as Smad2, Smad3, and Smad4, are also analyzed.[11][12]

  • Invasion Assay: The effect of the compound on TGF-β1-induced cell invasion can be measured using a Matrigel invasion assay.

Signaling Pathway and Experimental Workflow Diagrams

Tranilast's Dual Mechanism of Action

Tranilast_Mechanism cluster_mast_cell Mast Cell Stabilization cluster_tgf_beta TGF-β Pathway Inhibition Antigen_IgE Antigen-IgE Complex Degranulation Degranulation Antigen_IgE->Degranulation Activates Tranilast_MC Tranilast Tranilast_MC->Degranulation Inhibits Mediator_Release Histamine, etc. Degranulation->Mediator_Release Leads to TGFB TGF-β1 Smad4 Smad4 TGFB->Smad4 Activates Tranilast_TGF Tranilast Tranilast_TGF->Smad4 Inhibits Expression EMT_Fibrosis EMT / Fibrosis Smad4->EMT_Fibrosis Promotes

Caption: Dual inhibitory pathways of Tranilast.

Inferred Anti-Allergic Mechanism of this compound Derivatives

GMB_Mechanism Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Signaling Antigen_IgE->FcεRI Ca_Influx Intracellular Ca2+ Increase FcεRI->Ca_Influx GMB_Derivative Benzoic Acid Derivative (e.g., o-VA) GMB_Derivative->FcεRI Inhibits Degranulation Degranulation Ca_Influx->Degranulation Cytokine_Release Pro-inflammatory Cytokines Degranulation->Cytokine_Release

Caption: Inferred anti-allergic pathway of benzoic acid derivatives.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow In_Vitro In Vitro Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Cytotoxicity->Anti_Inflammatory Mechanism Mechanism of Action (e.g., NF-κB, Mast Cell Degranulation) Anti_Inflammatory->Mechanism In_Vivo In Vivo Validation Mechanism->In_Vivo Animal_Model Disease Model (e.g., Carrageenan-induced paw edema, Allergic Rhinitis Model) In_Vivo->Animal_Model Efficacy_Assessment Efficacy Assessment (Symptom Scores, Histology) Animal_Model->Efficacy_Assessment

Caption: Tiered approach for efficacy testing of novel compounds.

Conclusion

Tranilast exhibits well-characterized anti-allergic and anti-inflammatory effects through the inhibition of mast cell degranulation and the TGF-β signaling pathway. While direct experimental data for this compound is currently unavailable, the known biological activities of structurally related compounds suggest that it may possess anti-inflammatory and mast cell-stabilizing properties. Further in vitro and in vivo studies are warranted to elucidate the specific mechanisms of action and to quantify the efficacy of this compound. This comparative guide serves as a foundational resource for researchers and professionals in the field to inform future investigations into this promising compound.

References

A Comparative Guide to the Biological Activity of Methylated vs. Hydroxylated Geranylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methylated and hydroxylated geranylbenzoic acid derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial potential. The structure-activity relationship is explored, supported by available experimental data to inform future research and drug development endeavors.

Anti-Inflammatory Activity: A Clear Advantage for Hydroxylation

Direct comparative studies highlight the critical role of the hydroxyl group in the anti-inflammatory properties of geranylbenzoic acid derivatives. A key study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid demonstrated that the presence of a free hydroxyl group on the benzoic acid ring is crucial for potent anti-inflammatory effects.

Key Findings:
  • Hydroxylated Form: The parent compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, exhibited strong suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse ear edema model, with an inhibitory effect of 65% at a 500 µg dose.[1][2]

  • Methylated (Methyl Ether) Form: In contrast, the methyl ether derivative, where the hydroxyl group is replaced by a methoxy (B1213986) group, showed significantly reduced, moderate activity with an inhibitory effect of only 27% at the same dose.[1][2]

  • Esterified (Methyl Ester) Form: The methyl ester and the dimethylated derivative showed a complete loss of anti-inflammatory activity at the tested dose.[1][2]

These results strongly indicate that both the free carboxylic acid and the phenolic hydroxyl moieties are essential for the potent anti-inflammatory activity of this class of compounds.[1][2] The lipophilic terpene (geranyl) side chain also plays a significant role in the overall activity.[1]

Quantitative Comparison of Anti-Inflammatory Activity
CompoundModificationDose (µ g/ear )Inhibition of TPA-induced Ear Edema (%)Reference
3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidHydroxylated (Parent)50065[1][2]
3-geranyl-4-methoxy-5-(3'-methyl-2'-butenyl)benzoic acidMethylated (Ether)50027[1][2]
Methyl 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoateEsterified (Ester)500No activity[1][2]
3-geranyl-4-methoxy-5-(3'-methyl-2'-butenyl)benzoic acid methyl esterDimethylated500No activity[1][2]

Anticancer and Antimicrobial Activities: An Area for Further Investigation

Currently, there is a lack of direct comparative studies on the anticancer and antimicrobial activities of methylated versus hydroxylated geranylbenzoic acid derivatives. However, existing research on related compounds provides valuable insights.

Anticancer Activity

While direct comparisons are unavailable, studies on various benzoic acid and geranyl-containing compounds suggest that both hydroxylated and methylated derivatives can exhibit cytotoxic effects against cancer cell lines.[3][4] For instance, 7-geranyloxycinnamic acid, a related compound, has shown significant cytotoxic effects against breast and colon cancer cell lines.[3] The anticancer potential of benzoic acid derivatives has been widely reported, with the specific substitutions on the aromatic ring playing a crucial role in their activity.[5][6]

Antimicrobial Activity

Similarly, the antimicrobial properties of benzoic acid derivatives are well-documented, with both hydroxylated and methylated forms showing activity against various pathogens.[7][8][9][10] The presence of hydroxyl groups on the benzoic acid ring is often associated with potent antibacterial and antifungal activity.[7][10] However, the influence of methylation on the antimicrobial efficacy of geranylbenzoic acid derivatives specifically requires further dedicated investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of geranylbenzoic acid derivatives.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Use male CD-1 mice weighing 20-25g.

  • Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the solvent only.[11]

  • Treatment: Apply the test compound (hydroxylated or methylated geranylbenzoic acid derivative) dissolved in a vehicle (e.g., acetone) to the right ear shortly after TPA application.

  • Measurement: After a specific period (e.g., 4-6 hours), sacrifice the mice and take a 7-mm diameter plug from both ears.[11]

  • Analysis: The swelling is determined by the difference in weight between the right and left ear plugs. The percentage inhibition of edema is calculated relative to a control group that received TPA and the vehicle without the test compound.[11]

MTT Assay (Cytotoxicity/Anticancer)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (hydroxylated and methylated geranylbenzoic acid derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[1][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.

Broth Microdilution Assay (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds (hydroxylated and methylated geranylbenzoic acid derivatives) in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of phenolic compounds, including hydroxylated benzoic acid derivatives, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

G Potential Anti-inflammatory Signaling Pathway of Hydroxylated Geranylbenzoic Acid Derivatives cluster_0 Inflammatory Stimulus (e.g., TPA) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Gene Expression cluster_4 Inhibitory Action TPA TPA IKK IKK Complex TPA->IKK MAPK MAPK Cascades (ERK, JNK, p38) TPA->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes AP1->Cytokines AP1->Enzymes Compound Hydroxylated Geranylbenzoic Acid Compound->IKK Inhibition Compound->MAPK Inhibition

Caption: Proposed anti-inflammatory mechanism of hydroxylated geranylbenzoic acid derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of geranylbenzoic acid derivatives.

G Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo/Ex Vivo Evaluation cluster_3 Data Analysis & Comparison Synthesis Synthesis of Methylated & Hydroxylated Derivatives Anticancer Cytotoxicity Assay (MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Assay (TPA-induced Ear Edema) Anticancer->Antiinflammatory Promising Candidates Antimicrobial->Antiinflammatory Promising Candidates Analysis Structure-Activity Relationship (SAR) Analysis Antiinflammatory->Analysis

References

Safety Operating Guide

Proper Disposal of 3-Geranyl-4-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Geranyl-4-methoxybenzoic acid, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A laboratory coat or apron should be worn to prevent skin contact.
Respiratory For handling larger quantities or in case of inadequate ventilation, use a NIOSH-approved respirator.[1]

II. Waste Characterization and Segregation

This compound should be treated as hazardous waste. It is crucial to prevent mixing this waste with other chemical waste streams to avoid unforeseen reactions.

  • Do not mix with incompatible materials such as strong oxidizing agents.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Do not allow the chemical to be released into the environment.

III. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

1. Preparation of Waste Container:

  • Select a waste container that is compatible with aromatic carboxylic acids. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clean and dry before use.

  • Affix a "Hazardous Waste" label to the container.[2]

2. Transfer of Chemical Waste:

  • For solid this compound, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[1]

  • If the compound is in a solution, the entire solution should be transferred to a designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams where applicable.

3. Labeling of Waste Container:

  • The hazardous waste label must be filled out completely and legibly.[2] The following information is required:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").

    • The date the container was first used for waste accumulation.

    • The name of the principal investigator or responsible person.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment is used for liquid waste to prevent spills.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[3]

6. Arranging for Waste Pickup:

  • Once the waste container is full, or if waste has been accumulated for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials should be collected and disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Table 2: Emergency Contact Information

ContactInformation
Institutional EHS [Insert Institution-Specific EHS Phone Number]
Poison Control Center 1-800-222-1222
Emergency Services 911

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_container_management Container Management cluster_final_disposal Final Disposal start Start: Have 3-Geranyl-4-methoxybenzoic acid for disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Carefully transfer solid to hazardous waste container. Avoid creating dust. waste_type->solid_waste Solid liquid_waste Transfer solution to appropriate liquid hazardous waste container. waste_type->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and full chemical name. solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Geranyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Geranyl-4-methoxybenzoic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally related compounds, namely 4-Methoxybenzoic acid and Benzoic acid, and general best practices for handling aromatic carboxylic acids. It is imperative to treat this compound with caution and to consult a certified safety professional for a comprehensive risk assessment before handling.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldEssential for preventing eye contact with dust particles or splashes. Standard safety glasses are not sufficient.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator with a particle filter (e.g., N95)Recommended when handling the powder outside of a fume hood or when dust may be generated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.

Handling the Chemical
  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][3][5] Use techniques such as gentle scooping rather than pouring.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as ingestion and inhalation.

Immediate Cleanup of Small Spills
  • Isolate the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Contain and Collect: For small spills of the solid, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Small Spill Procedure handle_exp->emergency_spill If Spill Occurs emergency_exposure First Aid handle_exp->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose emergency_spill->cleanup_decon emergency_exposure->cleanup_dispose Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Geranyl-4-methoxybenzoic acid
Reactant of Route 2
3-Geranyl-4-methoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.